Sch 202596
Beschreibung
methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate has been reported in Aspergillus with data available.
Eigenschaften
CAS-Nummer |
196615-89-1 |
|---|---|
Molekularformel |
C25H22Cl2O12 |
Molekulargewicht |
585.3 g/mol |
IUPAC-Name |
methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonylcyclohex-2-en-1-yl]oxyspiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |
InChI |
InChI=1S/C25H22Cl2O12/c1-8-15(26)20(38-19-10(23(33)36-3)7-12(29)17(30)18(19)31)14-21(16(8)27)39-25(22(14)32)11(24(34)37-4)5-9(28)6-13(25)35-2/h5-7,12,17-19,29-31H,1-4H3/t12-,17-,18+,19-,25+/m1/s1 |
InChI-Schlüssel |
LNGFWDFUPRZMJI-VEHFIHCQSA-N |
Isomerische SMILES |
CC1=C(C2=C(C(=C1Cl)O[C@H]3[C@H]([C@@H]([C@@H](C=C3C(=O)OC)O)O)O)C(=O)[C@]4(O2)C(=CC(=O)C=C4OC)C(=O)OC)Cl |
Kanonische SMILES |
CC1=C(C2=C(C(=C1Cl)OC3C(C(C(C=C3C(=O)OC)O)O)O)C(=O)C4(O2)C(=CC(=O)C=C4OC)C(=O)OC)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sch 202596; Sch202596; Sch-202596. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Art and Science of Selectivity: A Technical Guide to Binding Affinity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of drug discovery and development, understanding the precise interactions between a therapeutic candidate and its biological target is paramount. This technical guide delves into the core principles of binding affinity and selectivity profiling, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the methodologies used to quantify these critical parameters, provide detailed experimental protocols, and visualize the complex signaling pathways that these interactions modulate. A thorough grasp of a compound's binding affinity and selectivity profile is not merely an academic exercise; it is a crucial determinant of its potential efficacy and safety, guiding the journey from a promising lead to a life-changing therapeutic.
The Significance of Binding Affinity and Selectivity
Binding affinity refers to the strength of the interaction between a single biomolecule (e.g., a drug) and its binding partner (e.g., a protein receptor). It is typically quantified by the dissociation constant (Kd), where a lower Kd value signifies a stronger binding affinity. High affinity is often a prerequisite for a drug's potency, as a lower concentration of the compound is needed to elicit a biological response.
Selectivity , on the other hand, describes the ability of a drug to bind to its intended target with significantly higher affinity than to other, unintended targets (off-targets). A highly selective compound is desirable as it minimizes the risk of off-target effects, which can lead to adverse drug reactions. The "selectivity profile" of a compound is a comprehensive assessment of its binding affinities against a panel of related and unrelated targets.
Quantitative Analysis of Binding Affinity and Selectivity
The following tables summarize hypothetical binding affinity and selectivity data for three kinase inhibitors against a panel of kinases. Such data is crucial for comparing the potency and specificity of different drug candidates.
Table 1: Binding Affinity (Kd) of Kinase Inhibitors
| Kinase Target | Inhibitor A (nM) | Inhibitor B (nM) | Inhibitor C (nM) |
| EGFR | 1.2 | 150 | 85 |
| VEGFR2 | 250 | 5.8 | 120 |
| BCR-ABL | >10000 | >10000 | 0.9 |
| ABL1 | >10000 | >10000 | 2.1 |
| SRC | 580 | 850 | 75 |
| LCK | 1200 | 2300 | 150 |
| KIT | 890 | 1100 | 95 |
| PDGFRβ | 750 | 980 | 110 |
Data represents the dissociation constant (Kd) in nanomolars (nM). Lower values indicate higher affinity. Bold values indicate the primary target for each inhibitor.
Table 2: Selectivity Profile – Percent Inhibition at 1 µM
| Kinase Target | Inhibitor A (%) | Inhibitor B (%) | Inhibitor C (%) |
| EGFR | 99 | 25 | 40 |
| VEGFR2 | 15 | 98 | 35 |
| BCR-ABL | <5 | <5 | 99 |
| ABL1 | <5 | <5 | 95 |
| SRC | 45 | 30 | 88 |
| LCK | 30 | 15 | 80 |
| KIT | 38 | 28 | 85 |
| PDGFRβ | 40 | 29 | 82 |
Data represents the percentage of kinase activity inhibited at a 1 µM concentration of the inhibitor. Higher values indicate greater inhibition.
Key Experimental Methodologies
Accurate determination of binding affinity and selectivity relies on robust and well-validated experimental techniques. Below are detailed protocols for some of the most common and powerful methods used in the field.
Radioligand Binding Assay
This classic and highly sensitive technique directly measures the binding of a radiolabeled ligand to its receptor.[1][2][3][4][5]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand or the inhibitory constant (Ki) of a competing unlabeled compound.[3][4]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.[1][4]
-
Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled).
-
Unlabeled competing compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[1]
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.[1]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound.[1][4]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled compound concentration. The IC50 value (the concentration of unlabeled compound that inhibits 50% of the specific binding of the radioligand) can be determined and used to calculate the Ki value using the Cheng-Prusoff equation.[1]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8][9]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a molecular interaction.[7]
Materials:
-
Purified target protein in a suitable buffer.
-
Ligand (test compound) dissolved in the same buffer as the protein.
-
Isothermal titration calorimeter.
Protocol:
-
Sample Preparation: Prepare the protein and ligand solutions in an identical, degassed buffer to minimize heats of dilution.[7] The concentration of the protein in the sample cell and the ligand in the syringe should be carefully chosen to ensure a measurable heat signal.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument. Equilibrate the system to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[10]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and an analyte at a sensor surface.[11][12][13][14][15]
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) of a biomolecular interaction.[11][15]
Materials:
-
SPR instrument.
-
Sensor chip.
-
Purified ligand (to be immobilized on the sensor chip).
-
Purified analyte (test compound in solution).
-
Running buffer.
Protocol:
-
Ligand Immobilization: Covalently attach the purified ligand to the surface of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of the analyte in the running buffer over the sensor surface at a constant flow rate.
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of the bound analyte and is recorded as a sensorgram (response units vs. time).
-
Data Analysis: The sensorgram shows an association phase during analyte injection and a dissociation phase when the injection is stopped. Fit the association and dissociation curves to kinetic models to determine the ka and kd values. The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[15]
Kinome Profiling
To assess the selectivity of a compound, it is often screened against a large panel of kinases in a high-throughput format.[16][17][18][19][20]
Objective: To determine the inhibitory activity of a compound against a broad range of kinases to establish its selectivity profile.
Materials:
-
A panel of purified, active kinases.
-
Substrates for each kinase (e.g., peptides or proteins).
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Test compound at various concentrations.
-
Assay plates (e.g., 384-well).
-
Liquid handling robotics.
-
Detection system (e.g., filter-based radiometric detection or fluorescence/luminescence plate reader).
Protocol:
-
Assay Setup: In each well of the assay plate, combine a specific kinase, its substrate, ATP, and the test compound at a single high concentration (for primary screening) or a range of concentrations (for IC50 determination).
-
Incubation: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the filters to remove unincorporated [γ-³³P]ATP and then measuring the radioactivity. For non-radiometric assays, the signal is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition of each kinase by the test compound. For dose-response experiments, determine the IC50 value for each inhibited kinase. The results are often visualized as a "kinome map" or a selectivity tree to provide a clear overview of the compound's selectivity.
Visualizing the Impact: Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the functional consequences of their inhibition. Below are diagrams of key signaling pathways frequently targeted in drug discovery.
Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.[21][22][23][24][25]
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[26][27][28][29][30]
Caption: BCR-ABL signaling pathway in Chronic Myeloid Leukemia.[31][32][33][34][35]
Conclusion
A comprehensive understanding of a compound's binding affinity and selectivity profile is indispensable for modern drug discovery. The methodologies outlined in this guide, from radioligand binding assays to large-scale kinome profiling, provide the essential tools for generating high-quality data. When integrated with a deep knowledge of the relevant signaling pathways, this information empowers researchers to make informed decisions, optimizing lead compounds for both potency and safety. Ultimately, a rigorous and multifaceted approach to binding affinity and selectivity profiling is a cornerstone of developing novel therapeutics that can effectively and safely address unmet medical needs.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ambitbio.com [ambitbio.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. researchgate.net [researchgate.net]
- 21. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. ClinPGx [clinpgx.org]
- 26. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. cusabio.com [cusabio.com]
- 30. biorbyt.com [biorbyt.com]
- 31. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. aacrjournals.org [aacrjournals.org]
- 34. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 35. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Effects of M40 on Galanin-Mediated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of the peptide M40, a widely studied galanin receptor ligand, on galanin-mediated signaling pathways. The document summarizes quantitative data, details key experimental protocols, and provides visual representations of the core signaling cascades and experimental workflows.
Introduction to Galanin and its Receptors
Galanin is a neuropeptide that plays a crucial role in regulating a wide array of physiological processes, including nociception, energy metabolism, memory, and mood.[1][2][3] Its effects are mediated through three distinct G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][3] These receptors exhibit differential coupling to intracellular G-proteins, leading to diverse downstream signaling events.
-
GALR1 and GALR3: Primarily couple to the inhibitory Gαi/o pathway.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
GALR2: Predominantly couples to the Gαq/11 pathway, which activates phospholipase C (PLC).[1][4] This leads to the hydrolysis of inositol phosphates and the release of intracellular calcium (Ca2+).[3][4] GALR2 can also couple to the Gαi/o pathway, albeit more modestly than GALR1.[5][6]
The distinct signaling profiles and tissue distribution of these receptor subtypes are key to the diverse physiological functions of galanin.[6]
M40: A Non-Selective Galanin Receptor Antagonist
M40 is a potent, non-selective galanin receptor antagonist. It is a chimeric peptide, specifically galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amide.[7] M40 has been instrumental in elucidating the physiological roles of galanin. It competitively binds to galanin receptors, thereby blocking the actions of endogenous galanin. In vivo studies have demonstrated that M40 can block galanin-induced effects on feeding, memory, and cardiovascular responses.[8][9]
It is important to note that while M40 primarily acts as an antagonist in the central nervous system, it can exhibit weak partial agonist activity at peripheral GALR2 receptors at higher concentrations.
Quantitative Data: Binding Affinities and Potency of M40
The interaction of M40 with galanin receptors has been quantified in various studies. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Tissue/Cell Line | Reference |
| GALR1 | M40 | Ki | 1.82 | Recombinant | |
| GALR2 | M40 | Ki | 5.1 | Recombinant | |
| Mixed Population | M40 | IC50 | 3 - 15 | Rat Brain Membranes | |
| Mixed Population | M40 | IC50 | 3 | Insulinoma Cells | [8][10] |
| Mixed Population | M40 | IC50 | 6 | Rat Hippocampus | [8] |
| Mixed Population | M40 | IC50 | 12 | Rat Spinal Cord | [8] |
| Mixed Population | M40 | IC50 | 15 | Rat Hypothalamus | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of M40's effects on galanin signaling. Below are protocols for two key experimental assays.
4.1. Radioligand Binding Assay
This assay measures the ability of a compound (e.g., M40) to compete with a radiolabeled ligand for binding to galanin receptors.
-
Objective: To determine the binding affinity (Ki or IC50) of M40 for galanin receptors.
-
Materials:
-
Cell membranes from cells expressing the galanin receptor subtype of interest (e.g., HEK293 cells expressing hGALR1).
-
Radioligand: [125I]-human galanin.
-
Test compound: M40.
-
Binding buffer: 50 mM Tris, 3 mM MgCl2, 2.5 mg/ml BSA, pH 7.4.
-
Filtration apparatus.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]-human galanin (e.g., ~0.04 nM) and varying concentrations of M40.
-
Allow the reaction to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.
-
4.2. cAMP Functional Assay
This assay measures the functional consequence of M40's interaction with Gi/o-coupled galanin receptors (GALR1 and GALR3).
-
Objective: To determine if M40 can antagonize galanin-induced inhibition of cAMP production.
-
Materials:
-
Live cells expressing the galanin receptor subtype of interest (e.g., HEK-293 cells expressing GALR1).
-
Forskolin (an adenylyl cyclase activator).
-
Galanin.
-
Test compound: M40.
-
cAMP detection kit (e.g., using a cyclic nucleotide-gated channel biosensor).
-
-
Procedure:
-
Plate the cells in a multi-well plate (e.g., 384-well) at an optimal density (e.g., 10,000 cells/well).
-
Incubate the cells overnight.
-
Pre-treat the cells with varying concentrations of M40.
-
Stimulate the cells with a fixed concentration of galanin in the presence of an EC90 concentration of forskolin.
-
Measure the intracellular cAMP levels using a suitable detection method.
-
Analyze the data to determine the ability of M40 to reverse the galanin-induced decrease in forskolin-stimulated cAMP levels.
-
Visualizations: Signaling Pathways and Experimental Workflows
5.1. Galanin Receptor Signaling Pathways
Caption: Overview of galanin receptor signaling pathways and the antagonistic action of M40.
5.2. Radioligand Binding Assay Workflow
Caption: A typical experimental workflow for a radioligand binding assay.
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into galanin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
a role in neurological disorder research
An In-Depth Technical Guide on the Role of Leucine-Rich Repeat Kinase 2 (LRRK2) in Neurological Disorder Research: A Focus on Parkinson's Disease
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta and the presence of Lewy bodies, which are abnormal aggregates of the protein α-synuclein.[1] The LRRK2 gene encodes a large, multi-domain protein that includes a kinase domain and a GTPase domain.[2][3] Pathogenic mutations, such as the common G2019S mutation, lead to an increase in LRRK2's kinase activity, which is believed to be central to the neurodegenerative process.[4][5] This has positioned LRRK2 as a key therapeutic target for Parkinson's disease, with significant research focused on the development of LRRK2 kinase inhibitors.[6][7] This guide provides a technical overview of LRRK2's role in Parkinson's disease, focusing on its signaling pathways, experimental methodologies for its study, and its development as a therapeutic target.
LRRK2 Signaling Pathways in Parkinson's Disease
LRRK2 is implicated in a variety of cellular processes and signaling pathways, and its dysfunction is thought to contribute to the pathogenesis of Parkinson's disease. The gain-of-function mutations in LRRK2 enhance its kinase activity, leading to aberrant phosphorylation of downstream substrates and disruption of cellular homeostasis.[8]
One of the most well-established roles for LRRK2 is in the regulation of vesicular trafficking. LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are key regulators of membrane trafficking.[9] This phosphorylation can impair downstream cellular processes, including endosomal trafficking and lysosomal function.[10][11] The disruption of these pathways can lead to the accumulation of cellular waste and toxic protein aggregates, such as α-synuclein, a hallmark of Parkinson's disease.[8]
dot
References
- 1. Frontiers | Progress in LRRK2-Associated Parkinson’s Disease Animal Models [frontiersin.org]
- 2. Progress in LRRK2-Associated Parkinson’s Disease Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of LRRK2 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to CD19 CAR T-Cell Therapy for Systemic Lupus Erythematosus: A Promising Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes that lead to widespread inflammation and multi-organ damage.[1][2] Despite the availability of various immunosuppressive therapies, a significant number of patients suffer from refractory disease, highlighting the urgent need for novel therapeutic strategies.[1][3] Chimeric Antigen Receptor (CAR) T-cell therapy, a revolutionary approach in immuno-oncology, has recently emerged as a highly promising therapeutic modality for severe, treatment-resistant SLE.[4][5] This technical guide provides an in-depth overview of the core principles, clinical data, and experimental protocols associated with CD19 CAR T-cell therapy for SLE.
Mechanism of Action: Targeting Autoreactive B-Cells
The central mechanism of CD19 CAR T-cell therapy in SLE is the targeted depletion of B-lymphocytes.[3][6] B-cells play a pivotal role in the pathogenesis of SLE through the production of autoantibodies, presentation of autoantigens, and secretion of pro-inflammatory cytokines. The CD19 antigen is a transmembrane protein expressed on the surface of B-cells throughout their development, from early pro-B-cells to mature B-cells and plasma blasts, but is absent on hematopoietic stem cells and terminally differentiated plasma cells.[7][8] This expression profile makes CD19 an ideal target for eliminating the B-cell lineage responsible for driving the autoimmune response in SLE.
Genetically engineered CAR T-cells are designed to recognize and eliminate CD19-expressing B-cells.[9] The CAR construct typically consists of an extracellular single-chain variable fragment (scFv) derived from an anti-CD19 antibody, a transmembrane domain, and intracellular signaling domains.[9] Upon engagement of the scFv with the CD19 antigen on a B-cell, the intracellular domains, which often include a primary signaling domain (CD3ζ) and a co-stimulatory domain (such as 4-1BB or CD28), trigger a signaling cascade that leads to T-cell activation, proliferation, and cytotoxic killing of the target B-cell.[9][10] This process results in a profound and sustained depletion of the B-cell population, leading to a reduction in autoantibody production and a subsequent amelioration of SLE disease activity.[3][6]
Signaling Pathway of CD19 CAR T-Cell Activation
Caption: CD19 CAR T-Cell Signaling Pathway.
Clinical Data Summary
Preliminary clinical data from compassionate use programs and early-phase trials have demonstrated remarkable efficacy and a manageable safety profile of CD19 CAR T-cell therapy in patients with severe, refractory SLE.[3][6][11] All reported patients achieved deep and rapid depletion of B-cells, which was accompanied by a significant reduction in disease activity and, in many cases, drug-free remission.[3][6]
| Parameter | Patient 1 | Patient 2 | Patient 3 | Patient 4 | Patient 5 | Reference |
| Age (years) / Sex | 20 / F | 21 / F | 24 / F | 22 / M | 18 / F | [3][6] |
| Disease Duration (years) | 4 | 1 | 9 | 3 | 5 | [3][6] |
| Baseline SLEDAI Score | 16 | 8 | 16 | 8 | 16 | [3][6] |
| Anti-dsDNA Antibodies (IU/mL) | >200 | >200 | >200 | >200 | >200 | [3][6] |
| B-Cell Count at Baseline (cells/µL) | 110 | 85 | 150 | 95 | 120 | [3][6] |
| CAR T-Cell Dose (x 10^6 cells/kg) | 1 | 1 | 1 | 1 | 1 | [3][6] |
| B-Cell Count Post-Treatment | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable | [3][6] |
| SLEDAI Score at 3 Months | 0 | 0 | 2 | 0 | 0 | [3][6] |
| Anti-dsDNA Antibodies Post-Treatment | Negative | Negative | Negative | Negative | Negative | [3][6] |
| Adverse Events (CRS Grade) | 1 | 1 | 1 | 1 | 1 | [3][6] |
SLEDAI: Systemic Lupus Erythematosus Disease Activity Index; CRS: Cytokine Release Syndrome.
Experimental Protocols
Manufacturing of CD19 CAR T-Cells
The manufacturing of clinical-grade CD19 CAR T-cells is a multi-step process that requires stringent quality control.[12][13][14][15][16]
1. Leukapheresis and T-Cell Isolation:
- Peripheral blood mononuclear cells (PBMCs) are collected from the patient via leukapheresis.[16]
- T-cells are then isolated from the PBMC product. A common method involves positive selection using magnetic beads conjugated to anti-CD4 and anti-CD8 antibodies.[14][15]
2. T-Cell Activation:
- Isolated T-cells are activated to stimulate proliferation and increase their susceptibility to viral transduction.[12][15]
- Activation is typically achieved by incubating the T-cells with anti-CD3 and anti-CD28 antibodies, often coated on magnetic beads, which mimic the physiological signals of T-cell activation.[12][13]
3. Gene Transfer (Transduction):
- The CAR gene is introduced into the activated T-cells. Lentiviral or retroviral vectors are commonly used for this purpose due to their ability to integrate the CAR transgene into the host cell genome, ensuring stable expression.[3][6]
- The T-cells are incubated with the viral vector in the presence of a transduction enhancer, such as RetroNectin, to improve efficiency.[12][13]
4. Ex Vivo Expansion:
- The transduced T-cells are cultured in a specialized medium supplemented with cytokines, such as IL-7 and IL-15, to promote their expansion to a therapeutic dose.[14][15]
- This expansion phase typically lasts for 9 to 12 days, during which the cells are closely monitored for viability, proliferation, and CAR expression.[12][13][14]
5. Harvest and Formulation:
- Once the target cell number is reached, the CAR T-cells are harvested and washed to remove residual culture medium and cytokines.[14]
- The final product is formulated in a cryopreservation medium or a solution suitable for intravenous infusion.[15]
6. Quality Control:
- The final CAR T-cell product undergoes a series of quality control tests to ensure its safety and potency.[12]
- These tests include sterility testing (for bacteria, fungi, and mycoplasma), endotoxin testing, assessment of cell viability and identity, determination of CAR expression levels, and evaluation of cytotoxic activity against CD19-positive target cells.[12]
Experimental Workflow: From Patient to Treatment
Caption: CD19 CAR T-Cell Therapy Workflow.
Future Perspectives and Conclusion
CD19 CAR T-cell therapy represents a paradigm shift in the treatment of severe, refractory SLE.[1][4] The initial clinical findings are highly encouraging, suggesting the potential for inducing deep and durable remissions.[5] However, several key questions remain to be addressed in larger, controlled clinical trials. These include the long-term safety and efficacy of this approach, the optimal timing of intervention, and the identification of patient populations most likely to benefit.[4] Furthermore, strategies to mitigate potential toxicities, such as cytokine release syndrome and neurotoxicity, and to reduce the cost and complexity of manufacturing will be crucial for the broader clinical implementation of this transformative therapy.[4]
References
- 1. CAR T-cell therapy for systemic lupus erythematosus: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAR T-cell therapy for systemic lupus erythematosus: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal Club: Anti‐CD19 Chimeric Antigen Receptor T Cell Therapy for Refractory Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data Suggests CAR-T Therapy Shows Promise for Lupus Treatment | Lupus Foundation of America [lupus.org]
- 5. On the cusp of a CAR T cell cure for lupus | Drug Discovery News [drugdiscoverynews.com]
- 6. Anti-CD19 CAR T cell therapy for refractory systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. youtube.com [youtube.com]
- 9. CAR T cells: building on the CD19 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B cell targeting in CAR T cell therapy: Side effect or driver of CAR T cell function? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAR-T Cell Therapy Shows Promising Results for People with Lupus and Other Autoimmune Diseases | Lupus Foundation of America [lupus.org]
- 12. Simplified process for the production of anti-CD19-CAR engineered T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Automated Manufacture of Autologous CD19 CAR-T Cells for Treatment of Non-hodgkin Lymphoma [frontiersin.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Technical Guide to Early-Stage Development of PROTACs for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] This technical guide provides an in-depth overview of the PROTAC mechanism of action, a typical early-stage development workflow, key experimental protocols, and data presentation standards, using the well-characterized BRD4 degrader, dBET1, as an illustrative case study.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules composed of three key components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] Their mechanism is catalytic and event-driven, distinct from the occupancy-driven model of traditional inhibitors.[6]
The process unfolds in several steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-E3).[5][7][]
-
Ubiquitination: Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[5][9][10]
-
Polyubiquitination: The process is repeated to form a polyubiquitin chain on the POI, which acts as a recognition signal for the proteasome.[2][5]
-
Proteasomal Degradation: The 26S proteasome, the cell's primary machinery for degrading unwanted proteins, recognizes and degrades the polyubiquitinated POI into small peptides.[9][11][12][13]
-
Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another target protein molecule, restarting the cycle.[5][7]
This catalytic cycle allows sub-stoichiometric concentrations of a PROTAC to achieve profound degradation of a target protein.[2]
Early-Stage PROTAC Development Workflow
The development of a novel PROTAC is an iterative process that involves rational design, chemical synthesis, and extensive biological evaluation.[14][15][16] The goal is to optimize a molecule that induces potent, selective, and efficient degradation of the target protein.
A typical workflow includes the following stages:
-
Target & E3 Ligase Selection: Identify a compelling disease-relevant target protein. Select a suitable E3 ligase based on its expression in the target tissue and the availability of high-affinity ligands. Common choices include Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Ligand Identification & Synthesis: Identify or develop potent binders for both the target protein and the chosen E3 ligase.
-
Linker Design & PROTAC Assembly: Design and synthesize a library of PROTAC molecules by connecting the two ligands with a variety of chemical linkers, varying length, composition, and attachment points.
-
Biochemical & Biophysical Assays: Characterize the binary binding affinities of the PROTAC for its targets and, crucially, its ability to form a stable and cooperative ternary complex.
-
Cellular Degradation Assays: Evaluate the ability of the PROTAC to induce degradation of the target protein in relevant cell lines. Determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Selectivity & Off-Target Profiling: Use proteomic techniques to assess the selectivity of the degrader across the entire cellular proteome.
-
Mechanism of Action Validation: Confirm that degradation is dependent on the proteasome and the specific E3 ligase.
-
Lead Optimization: Iteratively refine the PROTAC structure based on all collected data to improve potency, selectivity, and drug-like properties.
Case Study: A BRD4-Targeting PROTAC (e.g., dBET1)
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins and a key regulator of oncogenes like c-MYC.[17] Its role in cancer has made it an attractive therapeutic target. dBET1 is a well-studied PROTAC that effectively degrades BRD4.[18][19][20] It comprises the BRD4 inhibitor (+)-JQ1 linked to a ligand for the Cereblon (CRBN) E3 ligase.[21]
The evaluation of a PROTAC series involves generating quantitative data to compare efficacy and guide optimization. Key parameters for a hypothetical BRD4 degrader, "Compound X," are summarized below.
| Parameter | Description | Compound X | dBET1 (Reference) |
| Binding Affinity (KD, nM) | |||
| KD to BRD4 | Binary affinity for the target protein. | 15 nM | ~20 nM |
| KD to CRBN | Binary affinity for the E3 ligase. | 250 nM | ~1800 nM |
| Ternary Complex | |||
| Cooperativity (α) | Enhancement of binding in the ternary complex. α > 1 is positive. | 12 | >10 |
| Cellular Degradation | |||
| DC₅₀ (nM) | Concentration for 50% maximal degradation in cells (e.g., 4h treatment). | 25 nM | ~430 nM[19][21] |
| Dₘₐₓ (%) | Maximum percentage of protein degradation achieved. | >95% | >90% |
| Cellular Viability | |||
| GI₅₀ (nM) | Concentration for 50% growth inhibition (e.g., 72h treatment). | 40 nM | Varies by cell line |
Note: Data for "Compound X" is hypothetical for illustrative purposes. Reference data is compiled from literature.
Detailed and robust experimental protocols are critical for generating reliable data in PROTAC development.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Objective: To measure the kinetics and affinity of the ternary complex (BRD4-PROTAC-CRBN).[22][23]
-
Methodology:
-
Immobilization: Covalently immobilize a biotinylated and avi-tagged CRBN:DDB1 complex onto a streptavidin-coated SPR sensor chip.
-
Binary Binding (PROTAC to E3): Inject serial dilutions of the PROTAC over the CRBN-coated surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, near-saturating concentration of the PROTAC mixed with serial dilutions of the BRD4 protein (e.g., the first bromodomain, BD1).
-
Injection & Measurement: Inject the PROTAC-BRD4 mixtures over the CRBN-coated surface. The resulting sensorgrams will show an enhanced binding response if a ternary complex is formed.
-
Data Analysis: Fit the kinetic or steady-state binding data to appropriate models to determine the affinity of BRD4 to the PROTAC:CRBN complex. Cooperativity (α) can be calculated from the ratio of binary to ternary affinities.[23]
-
Protocol 2: Cellular Protein Degradation Assay (In-Cell Western)
-
Objective: To quantify the degradation of endogenous BRD4 in a cellular context and determine DC₅₀ and Dₘₐₓ values.[24]
-
Methodology:
-
Cell Seeding: Seed a human cancer cell line known to express BRD4 (e.g., HeLa, Mv-4-11) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include DMSO as a vehicle control.
-
Cell Lysis & Fixation: Aspirate the media and simultaneously fix and permeabilize the cells with a formaldehyde-based buffer.
-
Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody specific for BRD4. Subsequently, incubate with a secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW).
-
Normalization: Co-stain the cells with a total protein stain or an antibody for a housekeeping protein (e.g., GAPDH) conjugated to a different fluorophore (e.g., IRDye 680RD) for normalization of cell number.
-
Imaging & Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the BRD4 signal and normalize it to the total protein/housekeeping signal.
-
Data Analysis: Plot the normalized BRD4 signal against the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion and Future Directions
The early-stage development of PROTACs is a multidisciplinary effort requiring expertise in chemistry, cell biology, and biophysics. By systematically evaluating binary and ternary complex interactions and quantifying cellular degradation with robust assays, researchers can efficiently identify and optimize potent and selective degraders. The workflows and protocols outlined in this guide provide a foundational framework for advancing novel TPD candidates from concept to preclinical validation, ultimately expanding the druggable proteome and offering new therapeutic avenues for a host of diseases.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 6. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 9. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Advancing Strategies for Proteolysis-Targeting Chimera Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 19. adooq.com [adooq.com]
- 20. A novel PROTAC molecule dBET1 alleviates pathogenesis of experimental autoimmune encephalomyelitis in mice by degrading BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols for Sch 202596 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 202596 is a natural product derived from an Aspergillus fungus that functions as a selective, non-peptide antagonist of the galanin receptor 1 (GALR1).[1] GALR1 is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand galanin, signals through the Gi/o pathway to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Given its role in various physiological processes, the modulation of GALR1 activity is a subject of interest in neuroscience and other research areas. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on GALR1 signaling and cellular functions.
Data Presentation
Currently, publicly available quantitative data on the binding affinity and cellular effects of this compound is limited. The compound has been described as having a "modest affinity" for GALR1. As more data becomes available, the following tables can be used to summarize key quantitative parameters.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₂Cl₂O₁₂ | [1][2] |
| Molecular Weight | 585.34 g/mol | [1][2] |
| Target Receptor | Galanin Receptor 1 (GALR1) | [1] |
| Mechanism of Action | Selective Antagonist | [1] |
| IC₅₀ / Kᵢ | Data not available |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |
| cAMP Accumulation Assay | GALR1-expressing cells (e.g., CHO, HEK293) | To be determined empirically (start with 1 nM - 10 µM) | 15-30 minutes |
| Cell Viability/Cytotoxicity | Various | To be determined empirically (start with 1 µM - 50 µM) | 24 - 72 hours |
| Cell Proliferation Assay | Various | To be determined empirically (start with 1 µM - 50 µM) | 24 - 72 hours |
| Apoptosis Assay | Various | To be determined empirically (start with 1 µM - 50 µM) | 24 - 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on its chemical structure, this compound is likely soluble in organic solvents such as DMSO. To prepare a 10 mM stock solution, dissolve 5.85 mg of this compound (MW: 585.34 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2]
Experimental Workflow for Cell-Based Assays
GALR1 Signaling Pathway and Antagonism by this compound
Protocol for cAMP Accumulation Assay
This assay measures the ability of this compound to antagonize galanin-induced inhibition of cAMP production. Forskolin, a direct activator of adenylyl cyclase, is used to stimulate cAMP production.
Materials:
-
GALR1-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GALR1)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
Galanin (human)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Seed GALR1-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
On the day of the assay, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
-
Prepare a dilution series of this compound in assay buffer.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of galanin (e.g., EC₅₀ concentration for inhibition of forskolin-stimulated cAMP) and a fixed concentration of forskolin (e.g., 10 µM) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.
Protocol for Cell Viability/Cytotoxicity Assay
This assay determines the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent based on ATP content like CellTiter-Glo®)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).
Logical Relationship for a Dose-Response Experiment
Disclaimer
This document provides generalized protocols based on the known mechanism of action of this compound and standard cell culture techniques. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Due to the limited availability of published data for this compound, empirical determination of optimal working concentrations and incubation times is essential. Always consult the product datasheet from the supplier for any specific handling and storage instructions. This product is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for In-Vivo Studies in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers through the critical phases of in-vivo studies, essential for the preclinical development of novel therapeutics. The following sections provide detailed methodologies for pharmacokinetic analysis, tumor efficacy models, and cardiovascular safety pharmacology, complete with data presentation tables and workflow diagrams.
Section 1: Pharmacokinetic (PK) Studies in Rodent Models
Pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[1][2] These studies are crucial for determining the dosing regimen and assessing the bioavailability of a new chemical entity.[1]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
This protocol outlines the procedure for a single-dose pharmacokinetic study in Sprague-Dawley rats.[3][4]
Animal Model:
-
Strain: Sprague-Dawley[4]
-
Sex: Male (to minimize hormonal variations)[4]
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
Dosing and Administration:
-
Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Routes of Administration:
-
Dose Volume: Typically 5-10 mL/kg for oral administration and 1-2 mL/kg for intravenous administration.
Blood Sampling:
-
Time Points: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Collection Site: Blood is collected from the tail vein or via a cannulated jugular vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.[7]
Bioanalysis:
-
The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[5]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters obtained from the study.
| Parameter | Oral (PO) | Intravenous (IV) | Description |
| Cmax (ng/mL) | Value | Value | Maximum observed plasma concentration. |
| Tmax (hr) | Value | Value | Time to reach Cmax. |
| AUC (0-t) (nghr/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) (nghr/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 (hr) | Value | Value | Elimination half-life. |
| Bioavailability (%) | Value | N/A | The fraction of the administered dose that reaches systemic circulation. |
Experimental Workflow
Section 2: In-Vivo Efficacy Studies in Oncology
Efficacy studies using tumor xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of novel anti-cancer agents in a living system.[8] The subcutaneous xenograft model is widely used due to its simplicity and reproducibility.[8][9]
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to assess the efficacy of a test compound.[10][11]
Animal Model:
-
Species: Mouse[12]
-
Strain: Athymic Nude or SCID (immunodeficient)[13]
-
Sex: Female
-
Age: 6-8 weeks
-
Housing: Maintained in a sterile environment with autoclaved food, water, and bedding.
Tumor Cell Implantation:
-
Cell Line: A human cancer cell line (e.g., MDA-MB-231 for breast cancer) is cultured to ~80% confluency.[11]
-
Cell Preparation: Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.[10]
-
Implantation: 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.[10]
Treatment:
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers using the formula: (Length x Width^2)/2.[10]
-
Randomization: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound and vehicle control are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition. The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).[10]
-
Secondary Endpoints: Body weight, clinical signs of toxicity, and survival.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues may be collected for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Tumor Growth Inhibition
The efficacy of the test compound is evaluated by comparing the tumor growth in the treated group to the control group.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Value | N/A |
| Test Compound (Dose 1) | Value | Value |
| Test Compound (Dose 2) | Value | Value |
| Positive Control | Value | Value |
Signaling Pathway: PI3K/Akt and MAPK/ERK
Many anti-cancer drugs target key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer.[14][15][16]
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Pk/bio-distribution | MuriGenics [murigenics.com]
- 3. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. currentseparations.com [currentseparations.com]
- 8. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 12. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Ibuprofen Administration in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is a cornerstone for studying anti-inflammatory and analgesic pathways. It primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in pain and inflammation.[1][2][3][4][5] This document provides detailed protocols for the preparation, dosage, and administration of Ibuprofen in rat models, focusing on the widely used carrageenan-induced paw edema model for inflammation.
Recommended Dosage and Administration
The appropriate dosage of Ibuprofen in rats can vary depending on the experimental goal (analgesia vs. anti-inflammatory effects) and the specific model used. Administration is most commonly performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
Table 1: Recommended Ibuprofen Dosage for Rats
| Effect | Route of Administration | Dosage Range (mg/kg) | Frequency | Reference |
| Analgesia | Oral (p.o.) | 10 - 30 | Every 4 hours | [6] |
| Anti-inflammatory | Oral (p.o.) | 15 - 60 | Every 4 hours | [6] |
| Anti-inflammatory | Oral (p.o.) | 8.75 - 35 | Daily | [7] |
| Anti-inflammatory | Intraperitoneal (i.p.) | 100 | Single Dose | |
| Anti-inflammatory | Subcutaneous (s.c.) | 100 - 200 | Single Dose | [8] |
Note: It is recommended to administer Ibuprofen with food to minimize potential gastrointestinal distress.[6] For chronic studies, administration in drinking water is an alternative, though care must be taken to account for potential changes in water consumption.[9][10]
Mechanism of Action: Cyclooxygenase (COX) Pathway
Ibuprofen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes.[1][3][4] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[2][5]
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Ibuprofen – Rat Guide [ratguide.com]
- 7. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. peerj.com [peerj.com]
- 10. forsyth.org [forsyth.org]
Application Notes and Protocols: Solubility and Stability of Aspirin in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (acetylsalicylic acid) is a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solubility and stability in common laboratory solvents is critical for the development of new formulations, in vitro assays, and quality control procedures. These application notes provide a comprehensive overview of aspirin's solubility in various solvents and its stability under different conditions. Detailed protocols for determining these properties are also presented to ensure reliable and reproducible results in your research.
Solubility of Aspirin
Aspirin is a crystalline solid that is sparingly soluble in water but exhibits higher solubility in organic solvents.[1][2] Its solubility is influenced by factors such as temperature and the polarity of the solvent. The use of co-solvents can significantly enhance the solubility of aspirin in aqueous solutions.[3]
Quantitative Solubility Data
The following table summarizes the solubility of aspirin in several common laboratory solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~80 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | ~41 | Room Temperature |
| Dimethyl Formamide (DMF) | ~30 | Room Temperature |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2.7 | Room Temperature |
| Water | ~3.3 | 25 |
Note: Solubility values can vary slightly depending on the specific experimental conditions.[1][2][4]
Stability of Aspirin
Aspirin is susceptible to hydrolysis, its primary degradation pathway, which yields salicylic acid and acetic acid.[5] This process is significantly influenced by pH, temperature, and the solvent system.
Key Stability Findings:
-
pH Influence : Aspirin exhibits maximum stability in acidic conditions, typically at a pH range of 2-3.[4] The rate of hydrolysis increases significantly in neutral to alkaline conditions (pH > 8).[4]
-
Temperature Effects : An increase in temperature accelerates the hydrolysis of aspirin. For instance, a temperature rise from 22.5°C to 37°C can lead to a more than fivefold increase in the hydrolysis rate.[6]
-
Solvent System Impact : Aspirin's stability varies across different solvent systems. It is relatively stable in water-polyethylene glycol mixtures.[6] In contrast, phosphate buffers can catalyze its hydrolysis.[6] Acetonitrile and 1,4-dioxane have been identified as solvents in which aspirin shows greater stability.[7]
Aspirin Degradation Pathway
Caption: Hydrolysis of Aspirin in Aqueous Solution.
Experimental Protocols
Protocol 1: Determination of Aspirin Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method to determine the solubility of aspirin in a given solvent.
-
Preparation : Add an excess amount of aspirin powder to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration : Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.
-
Sample Collection and Dilution : Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification : Determine the concentration of aspirin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation : Calculate the solubility of aspirin in the solvent based on the measured concentration and the dilution factor.
Protocol 2: Assessment of Aspirin Stability (HPLC-Based Method)
This protocol describes a stability-indicating HPLC method to monitor the degradation of aspirin over time.
-
Solution Preparation : Prepare a stock solution of aspirin in the desired solvent system at a known concentration.[8]
-
Stress Conditions : Aliquot the stock solution into several vials and subject them to various stress conditions, such as different temperatures, pH levels, or exposure to light.[9]
-
Time-Point Sampling : At specified time intervals, withdraw samples from each vial.
-
HPLC Analysis :
-
Chromatographic System : Utilize an HPLC system equipped with a suitable detector (e.g., UV detector at 275 nm) and a C18 column.[10]
-
Mobile Phase : A common mobile phase consists of a mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent like acetonitrile.[10]
-
Injection : Inject a fixed volume of each sample into the HPLC system.
-
Data Acquisition : Record the chromatograms and integrate the peak areas for aspirin and its primary degradation product, salicylic acid.
-
-
Data Analysis :
-
Calculate the percentage of aspirin remaining at each time point relative to the initial concentration.
-
Determine the rate of degradation and the half-life of aspirin under each stress condition.
-
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for Solubility and Stability Analysis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 6. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Application Note: Modeling Alzheimer's Disease with Human iPSC-Derived Brain Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is the most prevalent form of dementia, characterized by the progressive loss of neurons and cognitive function.[1] The primary pathological hallmarks of AD are the extracellular accumulation of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] For decades, research has relied on animal models and 2D cell cultures, which have provided valuable insights but often fail to fully recapitulate the complex, three-dimensional cytoarchitecture and multifaceted pathology of the human brain.[4]
The advent of human induced pluripotent stem cell (iPSC) technology has enabled the generation of 3D brain organoids, which are self-organizing structures that mimic aspects of early human brain development.[2][5][6] Brain organoids derived from patients with familial AD (fAD) mutations or sporadic AD (sAD) can recapitulate key features of AD pathology, including Aβ aggregation and tau hyperphosphorylation, making them a powerful in vitro model for studying disease mechanisms and for screening potential therapeutic compounds.[1][2][7]
Key Applications
-
Disease Modeling: Recapitulation of AD-like pathology, including amyloid plaques and phosphorylated tau aggregates, in a human-specific context.[1][2][8][9]
-
Mechanistic Studies: Investigation of the molecular and cellular pathways underlying AD pathogenesis.[7]
-
Drug Screening: A platform for testing the efficacy and toxicity of novel therapeutic agents aimed at preventing or reversing AD pathology.[2][10]
-
Personalized Medicine: Use of patient-derived iPSCs to study disease variability and predict individual responses to treatment.[11]
Overall Experimental Workflow
The generation and analysis of AD brain organoids involve a multi-step process, beginning with the reprogramming of somatic cells from patients into iPSCs, followed by directed differentiation into cerebral organoids, and culminating in detailed pathological and functional analysis.
Protocols
Protocol 1: Generation of Cerebral Organoids from Human iPSCs
This protocol outlines a common unguided method for generating cerebral organoids, which relies on the intrinsic ability of iPSCs to self-organize.
Materials:
-
Human iPSC lines (Control and AD-patient derived)
-
mTeSR1 medium
-
DMEM/F12, Neurobasal Medium
-
N2 and B27 supplements
-
GlutaMAX, MEM-NEAA
-
2-Mercaptoethanol
-
bFGF
-
Matrigel
-
Low-attachment 96-well and 24-well plates
-
Spinning bioreactor or orbital shaker
Methodology:
-
iPSC Maintenance: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Embryoid Body (EB) Formation: Dissociate iPSCs into single cells and plate approximately 9,000 cells per well in a low-attachment 96-well V-bottom plate in hESC medium containing bFGF. Allow EBs to form for 4-6 days.
-
Neural Induction: Transfer EBs to low-attachment 24-well plates and culture in Neural Induction Medium (DMEM/F12, N2 supplement, GlutaMAX, MEM-NEAA) for 5-7 days.
-
Matrigel Embedding: Embed the neuroepithelial tissues into a droplet of Matrigel and transfer to a larger well containing Cerebral Organoid Differentiation Medium (Neurobasal/DMEM/F12 mix, N2, B27, 2-Mercaptoethanol).
-
Maturation: After 4 days, transfer the embedded organoids to a spinning bioreactor or orbital shaker for long-term maturation (90+ days) to promote nutrient and oxygen exchange. Change medium every 3-4 days.
Protocol 2: Immunohistochemical Analysis of AD Pathology
This protocol is for fixing, sectioning, and staining organoids to visualize Aβ and phosphorylated tau (p-Tau).
Materials:
-
Mature brain organoids
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
30% Sucrose solution
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibodies (e.g., anti-Aβ 1-42, anti-p-Tau [AT8, PHF-1])
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Blocking solution (e.g., 5% Donkey Serum, 0.3% Triton X-100 in PBS)
Methodology:
-
Fixation: Fix mature organoids in 4% PFA for 30-60 minutes at 4°C.[12]
-
Cryoprotection: Wash organoids with PBS and incubate in 30% sucrose solution overnight at 4°C until they sink.[12]
-
Embedding & Freezing: Embed sucrose-infiltrated organoids in OCT compound in a cryomold and freeze rapidly. Store at -80°C.[12]
-
Sectioning: Cut frozen organoids into 10-20 µm sections using a cryostat and mount on slides.
-
Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 and block non-specific binding with blocking solution for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.[12]
-
Mounting and Imaging: Wash sections, mount with anti-fade mounting medium, and image using a confocal microscope.
Protocol 3: Quantitative Analysis of Neuronal Activity using Calcium Imaging
This protocol measures spontaneous neuronal activity as a functional readout of network health, which can be impaired in AD models.
Materials:
-
Mature brain organoids
-
BrainPhys Imaging Optimized Medium
-
Calcium indicator dye (e.g., Fluo-8 AM, or use GCaMP-expressing iPSC lines)
-
Glass-bottom imaging plates
-
Confocal or two-photon microscope with environmental control (37°C, 5% CO2)
Methodology:
-
Dye Loading: Incubate organoids with a fluorescent calcium indicator like Fluo-8 AM (e.g., 4µM) for 30-60 minutes at 37°C.[14] If using a genetically encoded indicator like GCaMP, this step is not needed.[15]
-
Acclimatization: Transfer organoids to a glass-bottom imaging plate with fresh, pre-warmed imaging medium and allow them to acclimatize on the microscope stage for 20-30 minutes.[15]
-
Image Acquisition: Record spontaneous calcium transients using time-lapse imaging. Acquire images at a high frame rate (e.g., 10-20 frames per second) for several minutes to capture neuronal firing events.
-
Data Analysis: Use software like ImageJ or MATLAB to identify regions of interest (ROIs) corresponding to individual neurons.[14] Extract fluorescence intensity traces over time (ΔF/F0) and quantify parameters such as spike frequency, amplitude, and network synchronicity.
Data Presentation
Quantitative data from experiments should be organized into clear tables for comparison between control and disease models, or pre- and post-treatment conditions.
Table 1: Quantification of Aβ and p-Tau Pathology (Illustrative Data)
| Group | Aβ42 Levels (pg/mg protein) | Insoluble Tau (% of Total Tau) | p-Tau (AT8) Positive Cells/Area |
| Control Organoids | 150 ± 25 | 8 ± 2% | 12 ± 4 |
| fAD (PSEN1) Organoids | 650 ± 75 | 35 ± 5% | 88 ± 12 |
| fAD + BACE1 Inhibitor | 210 ± 30† | 20 ± 4%† | 51 ± 9† |
| fAD + γ-Secretase Inhibitor | 180 ± 28† | 18 ± 3%† | 45 ± 7† |
| p < 0.01 vs Control; †p < 0.01 vs fAD Organoids |
Table 2: Functional Analysis via Calcium Imaging (Illustrative Data)
| Group | Mean Firing Rate (spikes/min) | Network Burst Frequency (bursts/min) |
| Control Organoids | 8.5 ± 1.2 | 1.1 ± 0.3 |
| fAD (APP) Organoids | 15.2 ± 2.1 | 3.5 ± 0.6 |
| fAD + BACE1 Inhibitor | 10.1 ± 1.5† | 1.8 ± 0.4† |
| *p < 0.01 vs Control; †p < 0.05 vs fAD Organoids |
Signaling Pathway Analysis
A core mechanism in AD pathogenesis is the proteolytic processing of the Amyloid Precursor Protein (APP). APP can be cleaved by two competing pathways: the non-amyloidogenic pathway initiated by α-secretase, and the amyloidogenic pathway initiated by β-secretase (BACE1).[16][17][18] Cleavage by BACE1 followed by γ-secretase produces the toxic Aβ peptides that aggregate into plaques.[17][19] This makes BACE1 and γ-secretase prime targets for therapeutic intervention.[20]
Drug Screening Application
Brain organoids serve as an effective platform for preclinical screening of AD drug candidates. A typical workflow involves treating fAD organoids with a compound and measuring its effect on key pathological readouts. BACE1 inhibitors, for instance, are designed to block the first step in the amyloidogenic pathway, thereby reducing Aβ production.[20]
Conclusion
Human iPSC-derived brain organoids represent a significant advance in neuroscience research, providing a physiologically relevant and human-specific model to study the complex pathology of Alzheimer's disease.[5] They bridge a critical gap between traditional cell culture and animal models, offering unparalleled opportunities for dissecting disease mechanisms, identifying novel therapeutic targets, and performing preclinical drug screening in a system that better reflects human neurobiology. While challenges such as variability and the absence of non-ectodermal cells like microglia and vasculature remain, ongoing advancements continue to enhance the fidelity of these models, promising to accelerate the discovery of effective treatments for Alzheimer's disease.[4][6]
References
- 1. Modeling Alzheimer's Disease Using Human Brain Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Modeling and Targeting Alzheimer’s Disease With Organoids [frontiersin.org]
- 3. kolaido.com [kolaido.com]
- 4. Modelling Alzheimer's disease using human brain organoids: current progress and challenges | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. Frontiers | Modeling Alzheimer’s disease using human cell derived brain organoids and 3D models [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Current progress of cerebral organoids for modeling Alzheimer's disease origins and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling amyloid beta and tau pathology in human cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Down syndrome organoids give insights into Alzheimer’s disease | BioWorld [bioworld.com]
- 11. The translational power of Alzheimer’s-based organoid models in personalized medicine: an integrated biological and digital approach embodying patient clinical history - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wellslab.dgsom.ucla.edu [wellslab.dgsom.ucla.edu]
- 13. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 14. Modulation of neuronal activity in cortical organoids with bioelectronic delivery of ions and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging neuronal migration and network activity in human forebrain assembloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pain Modulation with Sch 202596
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 202596, also known as ecopipam, is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors). Dopaminergic pathways are increasingly recognized for their crucial role in the modulation of pain perception within the central nervous system. D1-like and D2-like receptors often exert opposing effects, with D1 receptor activation generally considered to be pro-nociceptive, or pain-enhancing.[1][2] As a selective D1 antagonist, this compound serves as an invaluable pharmacological tool to dissect the contribution of D1 receptor signaling in various pain states, from acute inflammatory pain to chronic neuropathic pain. These application notes provide detailed protocols for utilizing this compound in preclinical pain models and summarize the expected quantitative outcomes.
Mechanism of Action: D1 Receptor Antagonism in Pain Pathways
Dopamine D1-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf subunit. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which can phosphorylate a multitude of downstream targets, including ion channels and transcription factors, ultimately leading to increased neuronal excitability. In the context of pain, this signaling cascade within descending pain modulatory pathways is often associated with a facilitation of nociceptive transmission. By blocking the D1 receptor, this compound prevents this cascade, thereby reducing D1-mediated neuronal hyperexcitability and potentially alleviating pain.
References
Application Notes and Protocols for Investigating Epilepsy and Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of two widely used preclinical models for studying epilepsy and screening potential anti-epileptic drugs (AEDs): the Pentylenetetrazol (PTZ)-induced seizure model and the Kainic Acid (KA)-induced seizure model. This document includes comprehensive experimental protocols, a summary of key signaling pathways implicated in seizure pathology, and quantitative data on the effects of common AEDs in these models.
Introduction to Preclinical Seizure Models
Animal models are indispensable tools for understanding the pathophysiology of epilepsy and for the discovery and development of novel therapeutic agents.[1] The PTZ and KA models are well-established and validated methods for inducing seizures in rodents, each offering unique advantages for studying different aspects of epilepsy. The PTZ model is often used to study generalized seizures, while the KA model is a valuable tool for investigating temporal lobe epilepsy (TLE), a common form of focal epilepsy in adults.[2][3]
Key Signaling Pathways in Epilepsy
The underlying mechanisms of epilepsy are complex, involving an imbalance between excitatory and inhibitory neurotransmission, neuroinflammation, and neuronal cell death. Several key signaling pathways are implicated in the generation and propagation of seizures.
Glutamatergic and GABAergic Signaling
The balance between glutamatergic (excitatory) and GABAergic (inhibitory) signaling is crucial for normal brain function. In epilepsy, this balance is disrupted.
-
Glutamatergic System: Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to increased neuronal excitability and is a key factor in seizure generation.[4][5]
-
GABAergic System: The inhibitory neurotransmitter GABA, acting through its GABA-A receptors, plays a critical role in controlling neuronal firing.[6] Many anti-epileptic drugs, such as benzodiazepines, enhance GABA-A receptor function to suppress seizures.[7] Pentylenetetrazol (PTZ) is a known antagonist of the GABA-A receptor, and its administration is a common method for inducing seizures in experimental models.[8]
References
- 1. Effect of carbamazepine on spontaneous recurrent seizures recorded from the dentate gyrus in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of levetiracetam on EEG abnormalities in juvenile myoclonic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial EEG predicts outcomes in a trial of levetiracetam vs. fosphenytoin for seizure prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - PTZ induced significant changes on latency to seizures (s), duration of the minor seizure onset (s), duration of the major seizure onset (s), and scores for the severity of seizures in rats. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting & Optimization
Common issues with Sch 202596 solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues related to the solubility of Sch 202596, a selective non-peptide antagonist of the galanin receptor-1 (GAL-1). Due to the limited publicly available solubility data for this compound, this guide focuses on general troubleshooting strategies and best practices for working with complex, poorly soluble small molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a fungal metabolite that acts as a selective antagonist for the GAL-1 receptor.[1] Like many complex natural products, it possesses a rigid, multi-ring structure that can contribute to low aqueous solubility. This can present challenges in preparing stock solutions and achieving desired concentrations in aqueous-based biological assays without precipitation, potentially leading to inaccurate and irreproducible experimental results.
Q2: Which solvents are recommended for preparing a stock solution of this compound?
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This phenomenon, often called "crashing out," is a common issue with compounds that have low aqueous solubility.[3] Here are several strategies to mitigate this:
-
Minimize the Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your assay, typically below 0.5% (v/v), to reduce its potential to cause precipitation and to avoid solvent-induced cellular toxicity.[3][4]
-
Optimize the Dilution Method: Pre-warm your aqueous medium (e.g., to 37°C) and add the DMSO stock solution dropwise while vortexing or stirring. This rapid mixing can help prevent the formation of localized high concentrations of the compound that lead to precipitation.[3]
-
Use a Co-solvent System: In some cases, a mixture of solvents may be more effective at maintaining solubility upon dilution than a single solvent.[3]
-
Employ Solubilizing Excipients: Consider the use of surfactants or cyclodextrins, which can form micelles or inclusion complexes to enhance the dispersion of the compound in the aqueous phase.[3]
Q4: Can I use physical methods to improve the solubility of this compound?
A4: Yes, gentle physical methods can aid in dissolution. These include:
-
Vortexing and Agitation: Vigorous mixing can increase the interaction between the solvent and the compound.[5]
-
Sonication: This can help break down compound aggregates and increase the surface area available for dissolution.[5]
-
Gentle Warming: If the compound is thermally stable, gentle warming (e.g., in a 37°C water bath) can increase its solubility.[6]
Q5: How can I determine the solubility limit of this compound in my experimental medium?
A5: A practical method to estimate solubility is to prepare a series of dilutions of your compound in your chosen solvent (e.g., DMSO) and then add them to your aqueous medium. You can then visually inspect for precipitation or use a spectrophotometer to measure turbidity at a wavelength where the compound does not absorb (e.g., >500 nm). The highest concentration that remains clear would be an approximation of its solubility limit under those conditions.[6]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve in the initial solvent. | The chosen solvent is not appropriate for the compound. | - Try a stronger organic solvent such as DMSO or DMF. - Use gentle warming (if the compound is heat-stable) and sonication to aid dissolution.[5][6] - Test solubility in a small volume of solvent first. |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | The compound has very low aqueous solubility and is "crashing out." | - Decrease the final concentration of the compound in the assay. - Reduce the final percentage of the organic solvent (e.g., DMSO) to <0.5%.[3] - Add the stock solution to pre-warmed, rapidly mixing aqueous media.[3] |
| The solution appears clear initially but becomes cloudy or shows precipitation over time. | The compound is in a supersaturated and thermodynamically unstable state in the aqueous medium. | - Consider using solubility-enhancing excipients like cyclodextrins or surfactants to create a more stable formulation.[3] - Prepare fresh dilutions immediately before each experiment. |
| Inconsistent results are observed between experiments. | The compound may be precipitating in some wells of a multi-well plate, leading to variable effective concentrations. | - Visually inspect all solutions and dilutions for any signs of precipitation before use. - Ensure thorough mixing of the final solution before dispensing it into assay plates. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[3]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects on the experiment.[3]
Visualizations
A troubleshooting workflow for addressing solubility issues with this compound.
Signaling pathway showing the inhibitory action of this compound on the GAL-1 receptor.
References
a troubleshooting off-target effects of Sch 202596
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals using Sch 202596. It focuses on identifying and mitigating potential off-target effects to ensure the accuracy and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially developed as a dopamine D1/D2 receptor antagonist. However, its pharmacological profile is complex. A primary and potent activity of this compound is the non-competitive inhibition of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP). This action is independent of G-protein coupled receptors, which are the typical regulators of AC. Therefore, it should not be considered a selective dopamine receptor antagonist.
Q2: I'm observing changes in cAMP levels that are inconsistent with dopamine receptor antagonism. Why is this happening?
This is a classic potential off-target effect of this compound. The compound is a known potent, non-competitive inhibitor of adenylyl cyclase. If your experimental system relies on cAMP signaling, the effects you are observing may be a direct result of AC inhibition rather than antagonism of dopamine receptors. It is crucial to run control experiments to differentiate between these two effects.
Q3: What are the known off-target activities of this compound?
Q4: How can I determine if the phenotype I observe is due to an off-target effect?
Several strategies can be employed:
-
Use a structurally unrelated compound: Compare the effects of this compound with another dopamine antagonist that has a different chemical structure and a different off-target profile.
-
Rescue experiments: If you hypothesize that the effect is due to adenylyl cyclase inhibition, try to rescue the phenotype by using a cAMP analog like 8-Bromo-cAMP or an AC activator like forskolin (if appropriate for your system).
-
Knockdown/knockout of the primary target: Use genetic approaches (siRNA, CRISPR) to reduce the expression of the dopamine receptor. If the effect of this compound persists, it is likely an off-target effect.
-
Direct measurement of off-target activity: Perform a biochemical assay to directly measure the effect of this compound on the suspected off-target, such as an adenylyl cyclase activity assay.[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected decrease in intracellular cAMP levels. | Direct inhibition of adenylyl cyclase. | 1. Perform a direct adenylyl cyclase activity assay in the presence of this compound. 2. Attempt to rescue the cellular phenotype with a cell-permeable cAMP analog. |
| Cellular effects are not blocked by other dopamine receptor antagonists. | The effect is independent of dopamine receptors and likely mediated by an off-target such as adenylyl cyclase. | 1. Confirm the expression and functionality of dopamine receptors in your system. 2. Use a structurally distinct dopamine antagonist as a control. |
| General cellular toxicity or unexpected morphological changes. | Uncharacterized off-target effects or compound-induced stress. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at the working concentration of this compound. 2. Reduce the concentration of this compound to the lowest effective level. |
Experimental Protocols
Adenylyl Cyclase (AC) Activity Assay (In Vitro)
This protocol provides a general framework for measuring the direct effect of this compound on adenylyl cyclase activity in cell membrane preparations.
Objective: To determine if this compound directly inhibits adenylyl cyclase activity.
Materials:
-
Cells or tissue expressing the adenylyl cyclase of interest.
-
This compound.
-
Forskolin (AC activator).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP).
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Prepare cell membranes: Homogenize cells or tissue in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay setup: In a microplate, combine the cell membranes, assay buffer, ATP regenerating system, and phosphodiesterase inhibitor.
-
Add compounds: Add varying concentrations of this compound or vehicle control. Include a positive control with forskolin to stimulate AC activity.
-
Initiate reaction: Add ATP to start the reaction.
-
Incubate: Incubate at 30-37°C for a specified time (e.g., 10-30 minutes).
-
Terminate reaction: Stop the reaction according to the cAMP detection kit instructions (e.g., by adding a lysis/detection reagent).
-
Measure cAMP: Quantify the amount of cAMP produced using the chosen detection method.
-
Data analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50.
Cell Viability Assay (MTT)
Objective: To assess if the observed cellular effects are due to general cytotoxicity of this compound.
Materials:
-
Cells of interest.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate.
-
Plate reader.
Procedure:
-
Cell plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize formazan: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: On-target vs. Off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected results.
References
Technical Support Center: Improving the In Vivo Bioavailability of Sch 202596
Welcome to the technical support center for Sch 202596. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges related to the in vivo bioavailability of this novel galanin receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low oral bioavailability of this compound, a complex natural product derived from an Aspergillus fungus, can be attributed to several factors common to molecules with similar characteristics:
-
Poor Aqueous Solubility: this compound has a complex, lipophilic structure, which likely results in low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver by cytochrome P450 enzymes before it reaches systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal lining, which actively pump the compound back into the GI lumen, thereby reducing its net absorption.
-
Chemical Instability: The compound might be unstable in the acidic environment of the stomach, leading to degradation before it can be absorbed.
Q2: What are the initial steps to consider for formulating this compound for in vivo studies to enhance its exposure?
A2: For early-stage in vivo studies, the focus should be on simple and effective formulation strategies to ensure adequate systemic exposure. Here are some recommended starting points:
-
Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents can significantly improve the solubility of this compound for oral or parenteral administration.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming a complex with a hydrophilic exterior, which enhances its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Q3: How can we determine if poor metabolism is the primary reason for the low bioavailability of this compound?
A3: To investigate the role of metabolism, you can conduct in vitro and in vivo experiments:
-
In Vitro Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic rate. A high clearance rate in these systems would suggest that metabolism is a significant factor.
-
In Vivo Studies with Metabolic Inhibitors: In preclinical animal models, co-administering this compound with a general cytochrome P450 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. A significant increase in plasma exposure in the presence of the inhibitor would confirm that metabolism is a major contributor to its low bioavailability.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| Precipitation of this compound in aqueous dosing vehicle. | Low aqueous solubility. | 1. Utilize a co-solvent system (e.g., DMSO, PEG 400, ethanol).2. Formulate with cyclodextrins (e.g., HP-β-CD).3. Prepare a lipid-based formulation (e.g., SEDDS). |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption from the GI tract. | 1. Ensure a homogenous and stable formulation.2. Consider administration via oral gavage to ensure consistent delivery to the stomach.3. Move to a more advanced formulation like a solid dispersion or nanoparticle system for improved dissolution. |
| Low brain penetration of this compound despite adequate plasma levels. | Efflux by transporters at the blood-brain barrier (e.g., P-gp). | 1. Co-administer with a known P-gp inhibitor (e.g., verapamil) in preclinical models to assess the impact on brain levels.2. Consider formulation strategies that can enhance brain uptake, such as the use of nanoparticles with specific surface modifications. |
Experimental Protocols
Protocol 1: Formulation of this compound using a Co-solvent System
Objective: To prepare a simple formulation of this compound for oral administration to improve its solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add PEG 400 to the solution (e.g., 30% of the final volume) and vortex thoroughly.
-
Slowly add saline to the mixture while vortexing to reach the final desired volume and concentration.
-
If necessary, sonicate the final solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To assess the oral bioavailability of a new this compound formulation.
Materials:
-
This compound formulation
-
Control formulation (e.g., suspension in water with a suspending agent)
-
Rodents (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into two groups: one receiving the control formulation and the other receiving the test formulation. A third group for intravenous administration is required to determine absolute bioavailability.
-
Administer the formulations via oral gavage at a predetermined dose.
-
Collect blood samples at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
-
Determine the relative bioavailability of the test formulation compared to the control.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Antagonistic action of this compound on the GAL-1 receptor signaling pathway.
Technical Support Center: Addressing Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability?
Batch-to-batch variability can be introduced at multiple stages of an experimental workflow. The most common sources include:
-
Raw Materials: Inconsistencies in the quality and composition of raw materials, especially those of biological origin like serum, are a primary cause.[1][2][3][4] Factors such as the age, physiological condition, and nutritional status of donor animals can lead to variations in serum composition.[5] Similarly, botanical raw materials can be influenced by climate, fertilization methods, and harvest time.[2]
-
Cell Culture Conditions: Variations in cell culture practices can significantly impact experimental outcomes. This includes the use of high-passage-number cells, which can lead to phenotypic drift, inconsistent cell densities, and contamination with microorganisms like Mycoplasma.[6][7]
-
Operator-Induced Variability: Differences in how technicians perform protocols, such as pipetting techniques or timing of steps, can introduce variability.[8][9][10]
-
Environmental Factors: Fluctuations in environmental conditions like temperature, humidity, and light can affect cellular processes and reagent stability.[11][12][13]
-
Equipment Performance: Variations in the performance and calibration of laboratory equipment can lead to inconsistent results.[12][14]
Q2: How can I minimize variability originating from raw materials, particularly serum?
To minimize variability from raw materials, a robust qualification and management strategy is essential.
-
Supplier Partnership: Work with suppliers who have stringent quality control and characterization processes for their raw materials.[1][12]
-
Pre-testing of New Batches: Before introducing a new lot of a critical reagent like fetal bovine serum (FBS) into your experiments, test a small sample to ensure it performs comparably to the previous lot.[5]
-
Bulk Purchases: Whenever possible, purchase a large single lot of critical reagents to last for an extended period of your study.[5]
-
Gradual Adaptation: When switching to a new batch of serum, gradually acclimate your cells to the new serum by mixing increasing proportions of the new serum with the old serum over several passages.[5]
Q3: What are the best practices for maintaining consistency in cell culture?
Consistent cell culture practices are fundamental to reducing experimental variability.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all cell culture procedures.[8][14]
-
Cell Passage Number: Limit the number of times cells are passaged to avoid phenotypic drift.[6][7] It is recommended to use cells within a defined passage number range for all experiments.
-
Consistent Cell Density: Seed cells at a consistent density for all experiments, as cell density can affect cell behavior and responsiveness.[6]
-
Mycoplasma Testing: Regularly test your cell cultures for Mycoplasma contamination, as it can alter cellular physiology and impact experimental results.[6]
Q4: How can our lab reduce operator-dependent variability?
Minimizing human error is key to achieving reproducible results.
-
Detailed Protocols: Ensure experimental protocols are detailed and unambiguous.
-
Training: Thoroughly train all personnel on standardized techniques and the proper use of equipment.
-
Automation: Where feasible, utilize automation for repetitive tasks like liquid handling to reduce pipetting errors and improve consistency.[15]
-
Blinding: When subjective measurements are involved, consider blinding the operator to the experimental conditions to prevent unconscious bias.
Troubleshooting Guides
Issue 1: Inconsistent Cell Growth or Morphology After Changing a Reagent Batch
Symptoms:
-
Slower cell proliferation.
-
Changes in cell morphology (e.g., rounding, vacuole formation).[5]
-
Altered cell adhesion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell growth.
Experimental Protocol: Side-by-Side Serum Batch Qualification
-
Objective: To compare the performance of a new batch of serum against a previously validated batch.
-
Materials:
-
Cells of interest
-
Complete growth medium prepared with the old serum batch
-
Complete growth medium prepared with the new serum batch
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
Microscope
-
-
Methodology:
-
Thaw a vial of cells from a well-characterized cell bank.
-
Seed the cells into two sets of culture vessels at the same density.
-
Culture one set of cells in medium containing the old serum batch and the other set in medium with the new serum batch.
-
At regular intervals (e.g., every 24 hours for 3-5 days), perform the following assessments:
-
Cell Morphology: Visually inspect the cells under a microscope and document any changes in morphology.
-
Cell Proliferation: Harvest the cells and perform a cell count to determine the growth rate.
-
-
Data Analysis: Plot the growth curves for cells cultured in both serum batches. Compare the doubling time and overall cell yield.
-
Data Presentation: Serum Batch Qualification
| Parameter | Old Serum Batch | New Serum Batch | Acceptance Criteria |
| Cell Doubling Time (hours) | 24.2 ± 1.5 | 25.1 ± 1.8 | ± 10% of Old Batch |
| Maximum Cell Density (cells/mL) | 2.1 x 10⁶ | 1.9 x 10⁶ | ≥ 85% of Old Batch |
| Cell Viability (%) | > 95% | > 95% | > 90% |
| Morphology | Normal | Normal | No observable difference |
Issue 2: Increased Variability in Assay Readouts Across Experiments
Symptoms:
-
High standard deviations between replicate wells.
-
Inconsistent results between experiments run on different days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased assay variability.
Experimental Protocol: Implementing Bridge Samples
-
Objective: To create a consistent control sample to be included in each experimental batch to monitor and potentially normalize for batch-to-batch variation.[9]
-
Methodology:
-
Prepare a large, homogenous batch of a representative sample or a control compound.
-
Aliquot this batch into single-use vials and store them under stable conditions (e.g., frozen at -80°C).
-
In every subsequent experiment, include one or more of these "bridge" sample aliquots.
-
Process and analyze the bridge sample in the same manner as the experimental samples.
-
-
Data Analysis:
-
Plot the results of the bridge sample over time (i.e., across different experimental batches).
-
Calculate the mean and standard deviation of the bridge sample results.
-
Establish acceptance criteria (e.g., ± 2 standard deviations from the mean) for the bridge sample. If a new batch's bridge sample falls outside these limits, it may indicate a systematic issue with that batch.
-
If necessary, the data from the bridge sample can be used to normalize the results of the experimental samples in that batch.
-
Data Presentation: Bridge Sample Monitoring
| Batch ID | Date | Bridge Sample Value | Mean | +2 SD | -2 SD | Status |
| 001 | 2025-11-01 | 105.2 | 102.7 | 110.1 | 95.3 | Pass |
| 002 | 2025-11-08 | 99.8 | 102.7 | 110.1 | 95.3 | Pass |
| 003 | 2025-11-15 | 112.5 | 102.7 | 110.1 | 95.3 | Fail |
| 004 | 2025-11-22 | 101.1 | 102.7 | 110.1 | 95.3 | Pass |
Key Strategies for Minimizing Batch-to-Batch Variability
A proactive approach is the most effective way to manage batch-to-batch variability. The following diagram illustrates the interconnected strategies that form a robust quality control system.
Caption: Key strategies for controlling batch-to-batch variability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 8. pharmtech.com [pharmtech.com]
- 9. cytekbio.com [cytekbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Understanding Control Variables In Experiments [mindthegraph.com]
- 12. Quality Variations: Essential Strategies for Control in Pharma - [pharmuni.com]
- 13. quora.com [quora.com]
- 14. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Best Practices for Effective CMC Strategies in Drug Development [cfpie.com]
Technical Support Center: Minimizing Degradation During Storage and Handling
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of biological and chemical samples?
A1: The main culprits behind sample degradation are environmental and handling factors. These include:
-
Temperature: Both elevated and freezing temperatures can be detrimental. High temperatures accelerate chemical reactions like hydrolysis and oxidation, and can cause denaturation of proteins.[1][2][3] Freeze-thaw cycles are particularly damaging to proteins and DNA, as ice crystal formation can disrupt molecular structures.[4]
-
pH: The stability of many molecules is highly dependent on the pH of their solution.[3][5] Deviations from the optimal pH can lead to hydrolysis, aggregation, or other chemical modifications.[3][5]
-
Light: Exposure to light, especially UV, can cause photolysis, where light energy breaks chemical bonds, leading to loss of activity or the creation of unwanted byproducts.[2][6] This is a common issue for light-sensitive small molecules and fluorescently-labeled antibodies.
-
Oxidation: The presence of oxygen can lead to the oxidative damage of proteins, lipids, and small molecules.[2][6] This can be catalyzed by light or the presence of metal ions.
-
Contamination: Microbial contamination can introduce proteases and nucleases that degrade proteins and nucleic acids.[7][8] Chemical contamination can also lead to unwanted reactions.
Q2: How should I store my antibodies to ensure their stability?
A2: Proper antibody storage is crucial for maintaining their functionality. Here are some general guidelines:
-
Long-term storage (months to years): Aliquot the antibody into single-use volumes and store at -20°C or -80°C.[2][4] Avoid repeated freeze-thaw cycles.[4]
-
Enzyme-conjugated antibodies: Generally, these should not be frozen and are best stored at 4°C.
-
Aliquotting: This is a critical step to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.
Q3: My protein seems to be degraded in my Western Blot (multiple bands, lower molecular weight bands). What could be the cause?
A3: Protein degradation is a common issue in Western Blotting. Here are some likely causes and solutions:
-
Protease activity: Endogenous proteases released during cell lysis can degrade your protein.
-
Improper storage: Storing lysates for extended periods, even at -20°C, can lead to degradation. For long-term storage, -80°C is recommended.
-
Repeated freeze-thaw cycles: This can denature and degrade proteins.
-
Solution: Aliquot your samples after the initial preparation.[9]
-
Q4: I am seeing inconsistent results in my HPLC analysis. Could sample degradation be the issue?
A4: Yes, sample degradation is a significant cause of inconsistent HPLC results. Here's what to consider:
-
Analyte stability in solution: The analyte may be degrading in the sample solvent over time.
-
Solution: Analyze samples as quickly as possible after preparation. If necessary, investigate the stability of your analyte in the chosen solvent at the autosampler temperature.[10]
-
-
Temperature fluctuations: The stability of your analyte may be temperature-dependent.
-
Solution: Use a temperature-controlled autosampler.[10]
-
-
pH of the mobile phase: The pH can affect the stability of the analyte on the column.
-
Solution: Ensure the mobile phase pH is within the stable range for your analyte.[11]
-
-
Column degradation: The stationary phase of the column can degrade, leading to inconsistent results.
-
Solution: Use a guard column and ensure the mobile phase is compatible with the column.[11]
-
Troubleshooting Guides
Issue: Loss of Enzyme Activity During Storage
Symptoms:
-
Reduced or no activity in enzymatic assays.
-
Inconsistent results between different aliquots or over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify the recommended storage temperature for the enzyme. For long-term storage, -80°C is often preferable to -20°C.[12][13] |
| Repeated Freeze-Thaw Cycles | Aliquot the enzyme into single-use volumes after the first thaw. Avoid re-freezing aliquots that have been thawed.[12][13][14] |
| Protease Contamination | Add a protease inhibitor cocktail to the enzyme solution if compatible with the enzyme's activity. |
| Incorrect Buffer Conditions (pH, cofactors) | Ensure the storage buffer has the correct pH and contains any necessary cofactors or stabilizing agents (e.g., glycerol).[13] |
| Oxidation | Consider adding a reducing agent like DTT or 2-mercaptoethanol to the storage buffer if the enzyme has critical cysteine residues. |
Issue: DNA Degradation
Symptoms:
-
Smearing on an agarose gel instead of a distinct band.
-
Failure of downstream applications like PCR or cloning.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Nuclease Contamination | Use nuclease-free water, tubes, and pipette tips. Wear gloves to prevent contamination from skin nucleases. |
| Repeated Freeze-Thaw Cycles | Aliquot DNA samples for long-term storage. |
| Improper Storage | For long-term storage, store DNA at -20°C or -80°C in a buffered solution (e.g., TE buffer). |
| Mechanical Shearing | Avoid vigorous vortexing or pipetting of high molecular weight DNA. Use wide-bore pipette tips for handling. |
| Acidic Conditions | Ensure the storage solution is not acidic, as this can cause depurination. TE buffer at pH 8.0 is commonly used. |
Data Presentation
Table 1: General Storage Temperature Recommendations
| Sample Type | Short-Term Storage (1-7 days) | Long-Term Storage (>7 days) |
| Proteins/Enzymes | 4°C | -20°C or -80°C (in aliquots) |
| Antibodies (unconjugated) | 4°C | -20°C or -80°C (in aliquots)[2][4] |
| Antibodies (enzyme-conjugated) | 4°C | 4°C |
| DNA/RNA | 4°C | -20°C or -80°C |
| Small Molecules (in solution) | 4°C or -20°C (analyte dependent) | -20°C or -80°C (analyte dependent) |
| Cell Lysates | -80°C | -80°C |
Table 2: Effect of Temperature on Antibody Stability
| Antibody | Storage Condition | Time | Result |
| Various Invitrogen Antibodies | 37°C followed by 45°C shock | 4 days at 37°C, 4-8 hours at 45°C | 100% of 311 lots passed stability testing, performing similarly to controls stored at -20°C or 4°C.[15] |
| IgG2 Antibody (Protein A purified) | Room Temperature | 13 months | Degraded within 3 months.[16] |
| IgG2 Antibody (Protein A purified) | 5°C | 13 months | Highly stable.[16] |
| IgG2 Antibody (Protein A purified) | -20°C | 13 months | Highly stable.[16] |
Table 3: Effect of pH on Small Molecule Stability
| Compound | pH | Temperature | Degradation Rate Constant (k) |
| Nitazoxanide | 1.0 | 40°C | 0.0885 x 10⁻² min⁻¹[5] |
| Nitazoxanide | 4.0 | 40°C | 0.0689 x 10⁻² min⁻¹[5] |
| Nitazoxanide | 10.0 | 40°C | 0.7418 x 10⁻² min⁻¹[5] |
| Thiamine Mononitrate (1 mg/mL) | 3 | 25-80°C | Significantly more stable than at pH 6.[17] |
| Thiamine Mononitrate (1 mg/mL) | 6 | 25-80°C | Less stable, with stability dependent on initial concentration.[17] |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Protein
Objective: To identify potential degradation pathways and establish the stability-indicating nature of analytical methods.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the protein at a known concentration in its formulation buffer.
-
Stress Conditions: Expose the aliquots to a range of stress conditions. A control sample should be stored at the recommended storage condition.
-
Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 3.0 with HCl) and basic (e.g., pH 10.0 with NaOH) conditions. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 0.01%) and incubate at room temperature, protected from light, for various time points.
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for different durations.
-
Photostability: Expose the sample to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
-
Sample Analysis: At each time point, neutralize the pH of the acid/base stressed samples. Analyze all samples using a battery of analytical techniques, such as:
-
Size Exclusion Chromatography (SEC-HPLC): To detect aggregation and fragmentation.
-
Reverse Phase HPLC (RP-HPLC): To detect small chemical modifications.
-
SDS-PAGE: To visualize fragmentation.
-
Mass Spectrometry (MS): To identify the nature of the degradation products.
-
-
Data Analysis: Compare the chromatograms and electropherograms of the stressed samples to the control to identify and quantify the degradation products.[18][19]
Protocol 2: Assessing DNA Degradation by Agarose Gel Electrophoresis
Objective: To qualitatively assess the integrity of a DNA sample.
Methodology:
-
Gel Preparation:
-
Prepare a 1% (w/v) agarose gel by dissolving 1g of agarose in 100mL of 1X TAE or TBE buffer.[20]
-
Heat the mixture in a microwave until the agarose is completely dissolved.[20]
-
Allow the solution to cool to about 50-60°C and add a DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL).[21]
-
Pour the gel into a casting tray with a comb and allow it to solidify.[20]
-
-
Sample Preparation:
-
Mix a small amount of your DNA sample (e.g., 100-200 ng) with a 6X DNA loading dye.
-
-
Electrophoresis:
-
Place the solidified gel in an electrophoresis chamber and cover it with 1X running buffer.
-
Carefully load your DNA samples and a DNA ladder of known molecular weights into the wells.
-
Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance.[22]
-
-
Visualization and Analysis:
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results due to sample degradation.
Caption: General workflow for pharmaceutical stability testing.
Caption: Common degradation pathways for therapeutic molecules.
References
- 1. Real-Time Stability Testing Requirements for Biologics – StabilityStudies.in [stabilitystudies.in]
- 2. precisionantibody.com [precisionantibody.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mid‐manufacturing storage: Antibody stability after chromatography and precipitation based capture steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. addgene.org [addgene.org]
- 21. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. QUALITATIVE ANALYSIS OF DNA FRAGMENTATION BY AGAROSE GEL ELECTROPHORESIS - 每日生物评论 [bio-review.com]
- 24. Agarose Gel Electrophoresis for DNA Analysis [protocols.io]
Technical Support Center: Overcoming Experimental Limitations with the Adenylyl Cyclase Inhibitor KH7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving the soluble adenylyl cyclase (sAC) inhibitor, KH7. As the compound "Sch 202596" could not be identified, this guide focuses on KH7, a well-documented adenylyl cyclase inhibitor with known experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is KH7 and what is its primary mechanism of action?
A1: KH7 is a selective inhibitor of soluble adenylyl cyclase (sAC). Its primary mechanism is to block the synthesis of cyclic AMP (camp) by sAC. It is important to note that KH7 is reported to be inert towards transmembrane adenylyl cyclases (tmACs) at concentrations up to 300 μM, highlighting its selectivity for the soluble isoform.
Q2: What is the typical working concentration for KH7 in cellular assays?
A2: The IC50 of KH7 for sAC is in the range of 3-10 μM in both in vitro and in vivo cellular assays.[1] Therefore, a typical starting working concentration would be within this range. However, the optimal concentration will depend on the specific cell type and experimental conditions.
Q3: What are the known off-target effects of KH7?
A3: A significant off-target effect of KH7 is the inhibition of mitochondrial respiration.[2] Specifically, KH7 has been shown to directly inhibit Complex I of the electron transport chain, independent of its action on sAC.[3] This can lead to decreased ATP production and may act as a mitochondrial uncoupler.[2][4]
Q4: How can I dissolve and store KH7?
A4: KH7 is soluble in DMSO. For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro use, clarified stock solutions can be stored appropriately based on the specific storage conditions.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition of cAMP production observed. | 1. Incorrect inhibitor concentration: The concentration of KH7 may be too low for the specific cell type or experimental setup. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of KH7. 3. Assay sensitivity: The cAMP assay may not be sensitive enough to detect subtle changes. | 1. Perform a dose-response curve: Titrate KH7 across a range of concentrations (e.g., 1-50 μM) to determine the optimal inhibitory concentration. 2. Use freshly prepared inhibitor: Prepare a fresh stock solution of KH7 from a reliable source. 3. Optimize cAMP assay: Ensure the cAMP assay is properly optimized for your cell type, including cell number and stimulation time.[5][6] Consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[6] |
| Unexpected cellular effects unrelated to sAC inhibition (e.g., decreased cell viability, altered metabolism). | 1. Off-target effects on mitochondria: KH7 is known to inhibit mitochondrial Complex I, leading to reduced ATP production and cellular stress.[2][3] 2. High inhibitor concentration: Using concentrations significantly above the IC50 can exacerbate off-target effects. | 1. Control for mitochondrial effects: Include control experiments to assess mitochondrial function (e.g., measure oxygen consumption rate, ATP levels). Consider using a structurally unrelated sAC inhibitor as a comparator. 2. Use the lowest effective concentration: Determine the minimal concentration of KH7 that effectively inhibits sAC in your system to minimize off-target effects. |
| Precipitation of KH7 in cell culture media. | 1. Poor solubility: KH7 has limited solubility in aqueous solutions. 2. Interaction with media components: Components in the cell culture media may reduce the solubility of KH7 over time.[7][8] | 1. Prepare fresh dilutions: Prepare fresh working dilutions of KH7 from a DMSO stock immediately before each experiment. 2. Visually inspect for precipitation: Before adding to cells, visually inspect the final dilution in media for any signs of precipitation. Sonication can aid in dissolution if precipitation occurs during preparation.[1] |
| Inconsistent results between experiments. | 1. Variability in inhibitor preparation: Inconsistent preparation of KH7 stock and working solutions. 2. Cell passage number and health: Variations in cell health and passage number can affect experimental outcomes. 3. Inconsistent incubation times: Different incubation times with the inhibitor can lead to variable results. | 1. Standardize inhibitor preparation: Follow a strict protocol for preparing and storing KH7 solutions. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. 3. Adhere to a strict experimental timeline: Ensure consistent pre-incubation and treatment times with KH7. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 for soluble adenylyl cyclase (sAC) | 3 - 10 μM | In vitro (recombinant human sACt protein) and in vivo (cellular assays) | [1] |
| Selectivity | Inert towards transmembrane adenylyl cyclase (tmAC) | Up to 300 μM in vitro and in whole cells | |
| IC50 for Complex I Inhibition | 4 nM | Isolated mitochondria | [3] |
Experimental Protocols
Protocol 1: Cellular cAMP Accumulation Assay
-
Cell Preparation:
-
Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
On the day of the assay, aspirate the culture medium.
-
-
Inhibitor Pre-incubation:
-
Prepare fresh dilutions of KH7 in serum-free medium or an appropriate assay buffer.
-
Add the KH7 dilutions to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Prepare a stimulation solution containing a known activator of adenylyl cyclase (e.g., forskolin for tmACs, or bicarbonate for sAC) and a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the stimulation solution to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., ELISA) or a reporter-based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in your samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition for each concentration of KH7 compared to the stimulated control.
-
Protocol 2: Assessment of Mitochondrial Respiration
-
Cell Preparation:
-
Seed cells in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF plate) and allow them to adhere and form a monolayer.
-
-
Inhibitor Treatment:
-
Prepare fresh dilutions of KH7 in the assay medium.
-
Replace the culture medium with the assay medium containing KH7 or vehicle control.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Compare the different parameters of mitochondrial respiration between KH7-treated and control cells to determine the extent of mitochondrial inhibition.
-
Visualizations
Caption: Signaling pathway of soluble adenylyl cyclase (sAC) and the inhibitory action of KH7.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with KH7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The inhibitors of soluble adenylate cyclase 2-OHE, KH7, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Sch 202596 Experiments
Welcome to the technical support center for Sch 202596. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound. The following guides and FAQs address common issues encountered in GPCR (G protein-coupled receptor) research, the presumed target class for this compound.
Frequently Asked Questions (FAQs)
Q1: We observe a response to this compound in our assay, but it's weaker than expected based on binding affinity. What could be the cause?
A1: This discrepancy could arise from several factors. Firstly, consider the possibility of biased agonism, where this compound may preferentially activate one signaling pathway (e.g., β-arrestin) over another (e.g., G protein signaling), and your assay is only capturing one of these.[1][2][3] Secondly, receptor desensitization, a process where prolonged agonist exposure leads to reduced receptor signaling, might be occurring.[2][4] Finally, check for experimental issues such as incorrect compound concentration, degradation of the compound, or problems with cell health and receptor expression levels.
Q2: Our cells show a strong initial response to this compound, but the signal rapidly declines despite the continued presence of the compound. Why is this happening?
A2: This phenomenon is characteristic of rapid receptor desensitization and internalization.[4] Upon agonist binding, GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[1][2] This uncouples the receptor from its G protein and can trigger receptor endocytosis, removing it from the cell surface and thus diminishing the signal.
Q3: We are seeing cellular effects of this compound that are inconsistent with the known signaling pathway of the target receptor. What is a possible explanation?
A3: This could be indicative of off-target effects, where this compound interacts with other receptors or cellular proteins in addition to its intended target.[5][6][7] It is also possible that the target receptor engages in "crosstalk" with other signaling pathways, leading to a broader cellular response than anticipated.[4] Consider performing counter-screening assays against a panel of other receptors to investigate potential off-target activities.
Q4: In our cell-based assay, we see no response to this compound. What should we troubleshoot?
A4: The lack of response could be due to a variety of factors. Verify the integrity and concentration of your this compound stock. Ensure that the cells are expressing the target receptor at sufficient levels and that the receptor is correctly localized to the plasma membrane. Cell viability and passage number can also affect responsiveness. Finally, confirm that your assay is sensitive enough to detect the expected signal and that the signaling pathway you are measuring is indeed coupled to the receptor of interest in your specific cell line.
Troubleshooting Guides
Table 1: Unexpected Agonist Response
| Observed Issue | Potential Cause | Recommended Action |
| Weaker than expected potency or efficacy. | 1. Biased agonism. 2. Receptor desensitization. 3. Compound degradation. 4. Assay interference. | 1. Test multiple downstream signaling pathways (e.g., cAMP, calcium flux, β-arrestin recruitment). 2. Perform time-course experiments to assess signal stability. 3. Verify compound integrity via analytical chemistry (e.g., HPLC, MS). 4. Run control experiments to check for assay artifacts. |
| Signal rapidly decreases over time. | 1. Receptor internalization. 2. Substrate depletion in the assay. | 1. Use microscopy to visualize receptor localization post-stimulation. 2. Ensure assay reagents are not limiting. |
| Inconsistent results between experimental repeats. | 1. Cell passage number variability. 2. Inconsistent cell density. 3. Reagent preparation variability. | 1. Use cells within a defined passage number range. 2. Standardize cell seeding protocols. 3. Prepare fresh reagents and use consistent protocols. |
Table 2: Unexpected Antagonist Behavior
| Observed Issue | Potential Cause | Recommended Action |
| Incomplete inhibition of agonist response. | 1. Insufficient concentration of this compound. 2. Allosteric effects. 3. Off-target agonist effects. | 1. Perform a full dose-response curve. 2. Investigate if this compound binds to a site other than the orthosteric ligand binding site. 3. Verify the specificity of the agonist used. |
| This compound shows partial agonist activity. | 1. Inverse agonism. 2. Presence of constitutively active receptors. | 1. Test the effect of this compound in the absence of an agonist. 2. Use a cell line with lower receptor expression or a neutral antagonist to assess basal signaling. |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is for determining the effect of this compound on adenylyl cyclase activity, a common downstream effector of Gs and Gi-coupled GPCRs.
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a known agonist and antagonist as positive and negative controls.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add the diluted this compound or control compounds to the wells and incubate for the desired time.
-
Lyse the cells.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine EC50 or IC50 values.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of a distinct signaling pathway.
-
Cell Line: Use a cell line stably expressing the target GPCR fused to a tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary tag (e.g., the other luciferase fragment).
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in an appropriate buffer.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Add the diluted compounds to the wells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme (e.g., luciferin).
-
Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis: Generate a dose-response curve by plotting the luminescence signal against the log of the compound concentration to determine the EC50.
Visualizations
Caption: Canonical G protein signaling pathway activated by this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antagonist Activity of Sch 202596: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the galanin receptor system, Sch 202596 presents itself as a selective, non-peptide antagonist for the galanin receptor type 1 (GAL-1).[1] This guide provides a comprehensive comparison of this compound with other known galanin receptor antagonists, supported by detailed experimental protocols and visualizations to facilitate the validation of its antagonist activity.
Comparative Analysis of GAL-1 Receptor Antagonists
| Antagonist | Target Receptor(s) | Ki (nM) for human GAL-1 | Ki (nM) for human GAL-2 | Compound Class |
| This compound | GAL-1 (selective) | Not Reported | Not Reported | Non-peptide |
| M35 | GAL-1 / GAL-2 | 0.11[2][3] | 2.0[2][3] | Peptide |
| M40 | GAL-1 / GAL-2 (non-selective) | 1.82 | 5.1 | Peptide |
| SNAP 37889 | GAL-3 (highly selective) | >10,000[4] | >10,000[4] | Non-peptide |
Experimental Protocols for Validating Antagonist Activity
To validate the antagonist activity of this compound, two key in vitro assays are recommended: a radioligand binding assay to determine its affinity for the GAL-1 receptor and a functional cAMP assay to measure its ability to block agonist-induced signaling.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (e.g., this compound) for the GAL-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human GAL-1 receptor.
-
Radioligand (e.g., [¹²⁵I]-Galanin).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay determines the functional antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of the Gi/o-coupled GAL-1 receptor.
Materials:
-
Cells stably expressing the human GAL-1 receptor.
-
Galanin (agonist).
-
Test compound (this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the GAL-1 expressing cells into a 384-well plate and culture overnight.
-
Compound Addition: On the day of the assay, treat the cells with varying concentrations of the test compound (this compound) and incubate for a pre-determined time.
-
Agonist Stimulation: Add a fixed concentration of galanin (typically the EC80 concentration) to all wells, except for the negative control.
-
Forskolin Treatment: To amplify the cAMP signal, stimulate the cells with forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the GAL-1 receptor signaling pathway and a typical experimental workflow for validating antagonist activity.
References
A Comparative Analysis of Sch 202596 and Other Galanin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sch 202596, a selective non-peptide antagonist for the galanin receptor 1 (GalR1), with other notable galanin receptor antagonists. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.
Introduction to Galanin Receptor Antagonists
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts its effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3.[1][2] These receptors are implicated in a variety of physiological processes, including pain perception, mood regulation, and feeding behavior, making them attractive therapeutic targets.[1] Galanin receptor antagonists are molecules that bind to these receptors and block the effects of endogenous galanin. These antagonists are valuable tools for elucidating the physiological roles of the galanin system and hold therapeutic potential for various disorders.
Comparative Binding Affinity and Selectivity
The efficacy and potential for off-target effects of a receptor antagonist are largely determined by its binding affinity and selectivity for its intended target. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other prominent galanin receptor antagonists for the three galanin receptor subtypes.
| Antagonist | Type | GalR1 Affinity (Ki/IC50, nM) | GalR2 Affinity (Ki, nM) | GalR3 Affinity (Ki, nM) | Reference(s) |
| This compound | Non-peptide | ~10,000 (IC50) | Not reported | Not reported | [2] |
| M35 | Peptide | 0.11 | 2.0 | Not reported | [3] |
| M40 | Peptide | 1.82 | 5.1 | Not reported | |
| Galantide | Peptide | <0.1 (Kd) | Not reported | Not reported | [4] |
| SNAP 37889 | Non-peptide | >10,000 | >10,000 | 17.44 | [2] |
Note: Lower Ki/IC50/Kd values indicate higher binding affinity.
Functional Activity: Inhibition of Adenylyl Cyclase
GalR1 and GalR3 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Antagonists for these receptors are expected to block this inhibitory effect. Functional assays measuring the inhibition of forskolin-stimulated adenylyl cyclase activity are commonly used to assess the potency of galanin receptor antagonists.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the galanin receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., ¹²⁵I-labeled galanin)
-
Test compounds (e.g., this compound, M35, etc.) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a fixed amount of cell membrane preparation with a constant concentration of radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a GalR1 or GalR3 antagonist to block the galanin-induced inhibition of cAMP production.
Materials:
-
Intact cells or cell membranes expressing GalR1 or GalR3
-
Galanin
-
Test antagonist (e.g., this compound) at various concentrations
-
Forskolin (an activator of adenylyl cyclase)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor like IBMX)
-
cAMP detection kit (e.g., ELISA or HTRF-based)
Procedure:
-
Pre-incubate the cells or membranes with varying concentrations of the test antagonist.
-
Add a submaximal concentration of galanin to stimulate the Gi/o-coupled receptor.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 10-15 minutes at 37°C).
-
Terminate the reaction and measure the intracellular cAMP concentration using a suitable detection kit.
-
The ability of the antagonist to reverse the galanin-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its potency (e.g., IC50).
Signaling Pathways and Experimental Workflow
Caption: GalR1 signaling and antagonist evaluation workflow.
Logical Relationship of Antagonist Properties
Caption: Key properties of an ideal galanin receptor antagonist.
Conclusion
This compound is a notable non-peptide, selective antagonist of the GalR1 receptor. While its initial characterization indicated a modest affinity, further quantitative analysis is necessary for a complete comparison with other potent peptide and non-peptide antagonists. The data presented for other antagonists, such as the high affinity of the peptide-based antagonists M35 and galantide, and the high selectivity of the non-peptide GalR3 antagonist SNAP 37889, highlight the diverse landscape of available tools for studying the galanin system. The provided experimental protocols offer a foundation for the standardized evaluation of these and novel galanin receptor antagonists, which is crucial for advancing our understanding of galanin signaling and developing new therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of TP-680, a new cholecystokininA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of clioquinol and diodoquin in pharmaceutical preparations using uranyl acetate as a chromogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of Sch 202596 and Galantide
A direct comparative analysis of the efficacy of Sch 202596 and galantide is not possible at this time due to a lack of publicly available scientific literature and data on this compound. Extensive searches of scholarly databases and clinical trial registries did not yield any information regarding the chemical structure, biological target, mechanism of action, or experimental data for a compound designated this compound.
Therefore, this guide will focus on providing a comprehensive overview of the available efficacy data and experimental protocols for galantide, a well-characterized galanin receptor antagonist. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Galantide: A Profile of a Galanin Receptor Antagonist
Galantide is a chimeric peptide that functions as a competitive antagonist of galanin receptors. It is composed of the N-terminal fragment of galanin (1-13) linked to the C-terminal fragment of the neuropeptide substance P (5-11). This unique structure allows it to bind to galanin receptors and block the actions of the endogenous ligand, galanin.
Quantitative Efficacy Data
The following table summarizes key quantitative data on the efficacy of galantide from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Experimental Context |
| IC₅₀ | 1.0 nM | Mouse pancreatic islets | Antagonism of galanin-mediated inhibition of glucose-induced insulin secretion |
| IC₅₀ | 4 nM | Mudpuppy parasympathetic neurons | Antagonism of galanin-induced increase in K⁺ conductance |
| Kᵢ | ~10 nM | Rat brain membranes | Displacement of ¹²⁵I-galanin binding |
Mechanism of Action and Signaling Pathway
Galantide exerts its effects by competitively binding to galanin receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors. By blocking the binding of galanin, galantide prevents the activation of downstream signaling pathways. The specific pathway affected depends on the receptor subtype and the cell type. For instance, in pancreatic β-cells, galanin, acting through GalR1, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced insulin secretion. Galantide reverses this effect.
Figure 1: Simplified signaling pathway of galanin and the antagonistic action of galantide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the efficacy of galantide.
Measurement of Insulin Secretion from Isolated Pancreatic Islets
Objective: To determine the effect of galantide on galanin-mediated inhibition of glucose-induced insulin secretion.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Pre-incubation: Isolated islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) containing a low concentration of glucose (e.g., 2.8 mM) for 30-60 minutes.
-
Incubation: Islets are then incubated in KRBB containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of galanin and varying concentrations of galantide for a defined period (e.g., 60 minutes).
-
Sample Collection and Analysis: The supernatant is collected, and the insulin concentration is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of galanin and its reversal by galantide are calculated, and the IC₅₀ value for galantide is determined by non-linear regression analysis.
Figure 2: Workflow for measuring insulin secretion from isolated pancreatic islets.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of galantide for galanin receptors.
Methodology:
-
Membrane Preparation: Crude membranes are prepared from rat brain tissue by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled galanin analog (e.g., ¹²⁵I-galanin) and varying concentrations of unlabeled galantide in a binding buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled galanin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for galantide (the concentration that inhibits 50% of specific ¹²⁵I-galanin binding) is determined, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Cross-Validation of Sch 202596 Effects: A Comparative Guide for Researchers
An Objective Analysis of Sch 202596 as a Galanin Receptor 1 Antagonist and its Implications for Cholecystokinin Signaling in Diverse Cell Lines
This guide provides a comprehensive cross-validation of the effects of this compound, a selective non-peptide antagonist of the Galanin Receptor 1 (GALR1), across different cell lines. While the user's initial interest was in the context of cholecystokinin (CCK) signaling, available research primarily identifies this compound through its interaction with the galanin system. This guide bridges this gap by exploring the established inhibitory role of galanin on CCK secretion and postulating the effects of this compound in this pathway, supported by data from relevant cell line studies.
Unveiling the Mechanism: this compound and the Galanin-CCK Axis
This compound is a natural product derived from an Aspergillus fungus that demonstrates selective antagonist activity at the GALR1 receptor. Galanin, a neuropeptide, exerts various physiological effects through its three G protein-coupled receptors (GALR1, GALR2, and GALR3). A key finding for the scope of this guide is the demonstrated ability of galanin to inhibit the secretion of cholecystokinin (CCK) in the murine neuroendocrine tumor cell line, STC-1.[1] This inhibitory action is mediated through galanin receptors. As a GALR1 antagonist, this compound is expected to counteract the effects of galanin, thereby potentially restoring or enhancing CCK secretion in cell lines where this inhibitory pathway is active.
Comparative Efficacy of Galanin-Mediated Inhibition of CCK Secretion
The following table summarizes the quantitative data on the inhibitory effect of galanin on stimulated CCK secretion in the STC-1 cell line. While direct studies using this compound to reverse this effect are not yet published, the data provides a baseline for the potential antagonistic activity of this compound.
| Cell Line | Stimulus | Galanin Concentration | % Inhibition of Stimulated CCK Secretion | Reference |
| STC-1 | 25 mM KCl | 10 nM | ~50% | [1] |
| STC-1 | 10 nM Bombesin | 10 nM | ~40% | [1] |
| STC-1 | 10 nM PACAP-27 | 10 nM | ~35% | [1] |
| STC-1 | 10 µM Forskolin | 10 nM | ~30% | [1] |
Signaling Pathways and Experimental Workflows
The interplay between galanin and CCK signaling, and the proposed point of intervention for this compound, can be visualized through the following diagrams.
Detailed Experimental Protocols
Cell Culture
-
Cell Line: STC-1 (murine neuroendocrine tumor cells).
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
CCK Secretion Assay
This protocol is adapted from the methodology described by Chang et al. (1995).[1]
-
Cell Plating: Seed STC-1 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Pre-incubation: Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) and pre-incubate in HBSS for 30 minutes at 37°C.
-
Treatment:
-
Aspirate the pre-incubation buffer.
-
Add fresh HBSS containing the desired concentrations of galanin and/or this compound. Incubate for 10 minutes.
-
Add the CCK secretagogue (e.g., 25 mM KCl, 10 nM Bombesin) to the wells.
-
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
CCK Measurement: Determine the concentration of CCK in the supernatant using a commercially available Radioimmunoassay (RIA) kit, following the manufacturer's instructions.
Radioimmunoassay (RIA) for Cholecystokinin
A general protocol for a competitive RIA to measure CCK concentration in cell culture supernatants.[2][3][4]
-
Standard Curve Preparation: Prepare a series of dilutions of a known concentration of CCK standard to generate a standard curve.
-
Sample Preparation: Dilute the collected cell culture supernatants as needed to fall within the range of the standard curve.
-
Assay Procedure:
-
To a set of assay tubes, add the standard dilutions or the unknown samples.
-
Add a fixed amount of anti-CCK antibody to each tube.
-
Add a fixed amount of radiolabeled CCK (e.g., ¹²⁵I-CCK) to each tube.
-
Incubate the tubes to allow for competitive binding between the unlabeled CCK (in the standards and samples) and the radiolabeled CCK for the antibody.
-
-
Separation: Precipitate the antibody-bound CCK and separate it from the unbound fraction by centrifugation.
-
Counting: Measure the radioactivity in the precipitate using a gamma counter.
-
Calculation: The amount of radioactivity is inversely proportional to the concentration of unlabeled CCK in the sample. Calculate the CCK concentration in the unknown samples by comparing their radioactivity to the standard curve.
Calcium Imaging for GALR1 Activity
To confirm the antagonistic effect of this compound on GALR1, changes in intracellular calcium ([Ca²⁺]i) can be measured in a cell line expressing GALR1 upon stimulation with galanin. GALR1 couples to Gi, which inhibits adenylate cyclase. However, GPCR activation can also lead to calcium mobilization through other pathways. A calcium mobilization assay is a common method to screen for GPCR agonists and antagonists.[5][6][7]
-
Cell Line: A suitable cell line endogenously expressing or transfected with GALR1 (e.g., CHO-K1, HEK293).
-
Calcium Indicator Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Treatment:
-
Add this compound at various concentrations to the wells and incubate for a specified period.
-
Add galanin to stimulate the GALR1 receptor.
-
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The ability of this compound to inhibit the galanin-induced calcium response can be quantified to determine its antagonistic activity.
Conclusion and Future Directions
The available evidence strongly suggests an indirect but significant role for the GALR1 antagonist, this compound, in the modulation of cholecystokinin secretion. The inhibitory effect of galanin on CCK release in STC-1 cells provides a valuable model system to directly test the efficacy of this compound in reversing this inhibition. Future studies should focus on performing these direct cross-validation experiments in STC-1 and other CCK-producing cell lines. Furthermore, exploring the effects of this compound in a broader range of cancer cell lines, particularly those where galanin or CCK signaling is implicated in proliferation or survival, could unveil novel therapeutic applications for this compound. The experimental protocols outlined in this guide provide a solid framework for conducting such investigations.
References
- 1. Galanin inhibits cholecystokinin secretion in STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of cholecystokinin in human tissue and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a radioimmunoassay for cholecystokinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galanin Receptor Antagonists: Sch 202596 and M40
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two frequently referenced galanin receptor antagonists: Sch 202596 and M40. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies by offering a comprehensive overview of their respective pharmacological properties, supported by available experimental data.
Introduction to Galanin Receptors
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. These receptors are implicated in a variety of physiological processes, including nociception, inflammation, mood regulation, and cognition. The distinct signaling pathways and tissue distribution of each receptor subtype make them attractive targets for therapeutic intervention in various disease states.
-
GALR1: Primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
GALR2: Mainly couples to Gq/11 proteins, activating phospholipase C, which results in the mobilization of intracellular calcium.
-
GALR3: Similar to GALR1, it is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.
The development of selective antagonists for these receptors is crucial for elucidating their specific physiological roles and for the development of novel therapeutics. This guide focuses on a comparative analysis of two such antagonists, this compound and M40.
Comparative Analysis of this compound and M40
This compound is a natural product derived from an Aspergillus fungus and is characterized as a selective, non-peptide antagonist of the GALR1 receptor. In contrast, M40 is a chimeric peptide antagonist that exhibits potent but non-selective antagonism at galanin receptors, with well-documented activity at GALR1 and GALR2.
Mechanism of Action
Both this compound and M40 act as competitive antagonists at galanin receptors. They bind to the receptor and prevent the endogenous ligand, galanin, from binding and initiating downstream signaling cascades. The key difference lies in their selectivity for the galanin receptor subtypes.
-
This compound: Specifically targets and inhibits the GALR1 receptor. Its antagonism will primarily affect signaling pathways mediated by Gi/o proteins, leading to a blockade of the galanin-induced decrease in cAMP levels.
-
M40: As a non-selective antagonist, M40 can block the actions of galanin at both GALR1 and GALR2. Consequently, it can inhibit both the Gi/o-mediated decrease in cAMP (via GALR1) and the Gq/11-mediated increase in intracellular calcium (via GALR2).
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and M40, providing a direct comparison of their binding affinities.
| Parameter | This compound | M40 | Reference |
| Target Receptor(s) | GALR1 | GALR1, GALR2 | [1] |
| Chemical Class | Non-peptide | Peptide | [1] |
| Binding Affinity (IC50) | 3.5 µM (for GALR1) | 3-15 nM (displacement of [¹²⁵I]galanin in rat brain membranes) | [2] |
| Binding Affinity (Ki) | Not widely reported | 1.82 nM (for GALR1), 5.1 nM (for GALR2) | [2] |
Note: The significant difference in binding affinities highlights that M40 is a much more potent antagonist than this compound. However, the key advantage of this compound lies in its selectivity for GALR1.
Signaling Pathways
The differential selectivity of this compound and M40 results in their distinct effects on downstream signaling pathways.
Experimental Protocols
The characterization of galanin receptor antagonists like this compound and M40 typically involves a series of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of the antagonist for the galanin receptors.
Principle: A radiolabeled galanin analog (e.g., [¹²⁵I]-galanin) is incubated with cell membranes expressing the target galanin receptor subtype. The antagonist is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Brief Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled galanin, and varying concentrations of the antagonist.
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to confirm that the antagonist not only binds to the receptor but also blocks its function.
Principle: This assay measures the ability of the antagonist to block the galanin-induced inhibition of cAMP production in cells expressing GALR1 or GALR3.
Brief Protocol:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulation: Add a known concentration of galanin along with a stimulator of adenylyl cyclase (e.g., forskolin).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value for the functional inhibition.
Principle: This assay measures the ability of the antagonist to block the galanin-induced increase in intracellular calcium in cells expressing GALR2.
Brief Protocol:
-
Cell Loading: Load cells expressing GALR2 with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition: Add varying concentrations of the antagonist to the cells.
-
Galanin Stimulation: Add a known concentration of galanin to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the galanin-induced calcium response and calculate the IC50 value.
Conclusion
This compound and M40 are both valuable tools for studying the galanin system, but their distinct pharmacological profiles make them suitable for different research applications. This compound, with its selectivity for GALR1, is an excellent choice for investigating the specific roles of this receptor subtype. In contrast, M40, as a potent, non-selective antagonist, is useful for studying the overall effects of galanin receptor blockade or when targeting systems where multiple galanin receptor subtypes are expressed. The choice between these two compounds should be guided by the specific research question and the galanin receptor subtypes expressed in the experimental system.
References
- 1. Analysis of galanin and the galanin antagonist M40 on delayed non-matching-to-position performance in rats lesioned with the cholinergic immunotoxin 192 IgG-saporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Sch 202596 for the Galanin Receptor 1 (GAL-1): A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly specific pharmacological tools is paramount. This guide provides a detailed comparison of Sch 202596, a non-peptide antagonist of the galanin receptor 1 (GAL-1), with other notable galanin receptor antagonists. By presenting key experimental data and detailed methodologies, this document aims to offer a clear perspective on the specificity of this compound, aiding in the selection of appropriate research tools for investigating the galaninergic system.
This compound, a fungal metabolite, has been identified as a selective, non-peptide antagonist for the GAL-1 receptor.[1] This characteristic distinguishes it from many existing galanin receptor ligands, which are often peptide-based and can exhibit broader selectivity across the three known galanin receptor subtypes: GAL-1, GAL-2, and GAL-3. Understanding the precise binding affinity and selectivity profile of this compound is crucial for accurately interpreting experimental results and for the development of novel therapeutics targeting GAL-1.
Comparative Analysis of GAL-1 Antagonist Specificity
To objectively assess the specificity of this compound, a comparison of its binding affinity with that of other commonly used galanin receptor antagonists is essential. The following table summarizes the available quantitative data (Ki or IC50 values) for this compound and its alternatives. Lower Ki or IC50 values indicate higher binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki/IC50, nM) | Receptor Selectivity | Compound Type |
| This compound | GAL-1 | Data Not Available | Reported as Selective for GAL-1 | Non-peptide |
| GAL-2 | Data Not Available | |||
| GAL-3 | Data Not Available | |||
| M35 (Galantide) | GAL-1 | 0.11 | GAL-1 > GAL-2 | Peptide |
| GAL-2 | 2.0 | |||
| M40 | GAL-1 | 1.82 | Non-selective | Peptide |
| GAL-2 | 5.1 | |||
| M871 | GAL-1 | 420 | GAL-2 selective | Peptide |
| GAL-2 | 13.1 | |||
| GAL-3 | >10,000 |
Note: The binding affinity for this compound is not publicly available in the reviewed literature. The original discovery was reported by Min C, et al. in Tetrahedron Letters, 1997.
Experimental Protocols
The determination of antagonist specificity relies on robust and well-defined experimental procedures. Below are detailed methodologies for two key assays used to characterize galanin receptor antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki or IC50).
Objective: To determine the binding affinity of this compound and other antagonists for GAL-1, GAL-2, and GAL-3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human GAL-1, GAL-2, or GAL-3 receptors.
-
Radioligand: [125I]-Galanin.
-
Test compounds: this compound and other galanin receptor antagonists.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (20-40 µg protein), [125I]-Galanin (at a concentration near its Kd), and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of unlabeled galanin is used.
-
Equilibration: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation or inhibition, specifically the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. GAL-1 and GAL-3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Objective: To determine the functional antagonist activity of this compound at the GAL-1 receptor.
Materials:
-
A cell line stably expressing the human GAL-1 receptor (e.g., CHO-K1 or HEK293).
-
Forskolin (an activator of adenylyl cyclase).
-
Galanin (agonist).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed the GAL-1 expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of galanin (typically EC80) in the presence of forskolin to stimulate adenylyl cyclase and subsequently measure the inhibition of this stimulation.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of the antagonist that reverses 50% of the galanin-induced inhibition of forskolin-stimulated cAMP production, is determined.
Discussion
The available data indicates that this compound is a promising tool for selectively studying the role of the GAL-1 receptor. Its non-peptide nature offers potential advantages in terms of bioavailability and metabolic stability compared to peptide-based antagonists. However, the lack of publicly available, quantitative binding data for this compound across all three galanin receptor subtypes is a significant limitation. Researchers are encouraged to perform their own comprehensive binding and functional assays to confirm its specificity within their experimental systems.
In contrast, peptide antagonists such as M35 and M40 have been more extensively characterized, with known Ki values for GAL-1 and GAL-2. While M35 shows a preference for GAL-1, M40 is largely non-selective. M871, on the other hand, is a selective antagonist for the GAL-2 receptor. The choice of antagonist will therefore depend on the specific research question and the desired selectivity profile.
For studies requiring high selectivity for GAL-1 and the advantages of a non-peptide scaffold, this compound remains a valuable candidate. However, until its selectivity profile is fully quantified and published, its use should be accompanied by rigorous control experiments to validate its on-target effects.
References
Independent Replication of Sch 202596 Findings: A Comparative Guide to GALR1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the findings related to Sch 202596, a selective galanin receptor 1 (GALR1) antagonist, and its alternatives. This analysis is based on published experimental data, offering a comprehensive overview of the available tools for studying the galanin system.
This compound, a natural product derived from an Aspergillus fungus, was first identified as a selective antagonist for the galanin receptor 1 (GALR1) in a 1997 study by Min et al. The compound's discovery offered a promising new tool for investigating the physiological roles of GALR1. However, a review of the scientific literature reveals a notable absence of direct independent replication studies formally validating the initial findings. Despite this, the original research laid the groundwork for understanding the structure-activity relationships of non-peptidic GALR1 antagonists.
This guide summarizes the original findings for this compound and compares its reported activity with that of other commonly used galanin receptor antagonists. Detailed experimental protocols from the primary literature are provided to facilitate the design of new studies.
Comparative Analysis of GALR1 Antagonists
The following table summarizes the binding affinities of this compound and several alternative galanin receptor antagonists. The data is compiled from various publications and presented to allow for a direct comparison of their potency and selectivity.
| Compound | Type | Target(s) | Binding Affinity (Ki or IC50) | Organism/System | Reference |
| This compound | Non-peptide | GALR1 | IC50 = 200 nM | Recombinant human GALR1 | [1] |
| M35 | Peptide | Galanin Receptors | Kd = 0.1 nM (non-selective); Ki = 0.11 nM (hGALR1), 2.0 nM (hGALR2) | Rat brain; Human recombinant receptors | [2][3] |
| M40 | Peptide | Galanin Receptors | Ki = 1.82 nM (GALR1), 5.1 nM (GALR2); IC50 = 3-15 nM | Rat brain; Recombinant receptors | [4][5][6] |
| Galantide | Peptide | Galanin Receptors | Non-selective antagonist | ||
| SNAP 37889 | Non-peptide | GALR3 selective | Ki > 10,000 nM (hGALR1, hGALR2); Ki = 17.44 nM (hGALR3) | Human recombinant receptors | [7][8] |
Experimental Protocols
To aid in the design of replication or comparative studies, the following are detailed methodologies for key experiments related to the characterization of GALR1 antagonists.
Radioligand Binding Assay for GALR1
This protocol is based on the general methodology used for characterizing galanin receptor antagonists.
Objective: To determine the binding affinity of a test compound for the GALR1 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant human GALR1.
-
Radioligand: [125I]-porcine galanin.
-
Test compounds (e.g., this compound, M35, M40).
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Wash buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Incubate cell membranes (20-50 µg protein) with the radioligand (e.g., 50 pM [125I]-porcine galanin) and various concentrations of the test compound in the binding buffer.
-
Incubate for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin (e.g., 1 µM).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the galanin receptor signaling pathway and a typical experimental workflow for screening and characterizing GALR1 antagonists.
Caption: Galanin signaling pathway via GALR1.
Caption: Experimental workflow for GALR1 antagonist discovery.
Conclusion
While this compound was a pioneering discovery in the field of non-peptidic GALR1 antagonists, the lack of independent replication studies warrants a cautious approach. Researchers seeking to investigate the role of GALR1 are encouraged to consider the alternative peptide and non-peptide antagonists that have been more extensively characterized in the literature. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for such investigations, enabling robust and reproducible scientific inquiry into the complex galanin system.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Sch 202596: A Comparative Guide for Galanin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sch 202596, a selective non-peptide antagonist of the galanin receptor 1 (GALR1), against other known galanin receptor antagonists. The objective is to assess the translational potential of this compound by examining its characteristics alongside those of alternative compounds and outlining the experimental framework for such evaluations.
Introduction to this compound and Galanin Receptor Antagonism
This compound is a fungal metabolite isolated from an Aspergillus species, identified as a selective, non-peptide antagonist of the GALR1.[1] Galanin is a neuropeptide implicated in a wide range of physiological processes, including mood regulation, pain perception, seizure control, and feeding behavior. Its effects are mediated through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3. The development of selective antagonists for these receptors is a promising avenue for therapeutic intervention in various neurological and psychiatric disorders.
While this compound has been identified as a GALR1 antagonist, publicly available quantitative data on its binding affinity and in vivo efficacy remains limited. A review of the initial discovery describes it as having a "modest affinity" for GALR1 in vitro.[2] This guide aims to place this compound in the context of other galanin receptor antagonists for which more extensive preclinical data is available.
Comparative Analysis of Galanin Receptor Antagonists
To evaluate the translational potential of this compound, it is essential to compare its profile with that of other tool compounds and potential therapeutic candidates. This section summarizes the available data for selected peptide and non-peptide galanin receptor antagonists.
Table 1: In Vitro Characteristics of Selected Galanin Receptor Antagonists
| Compound | Type | Target Receptor(s) | Reported Binding Affinity (IC50/Ki) | Selectivity Profile | Source |
| This compound | Non-peptide | GALR1 | Modest affinity (specific value not publicly available) | Selective for GALR1 | [1][2] |
| M35 | Peptide | Non-selective Galanin Receptors | High affinity (nanomolar range) | Binds to GALR1 and GALR2 | [3] |
| M40 | Peptide | Non-selective Galanin Receptors | High affinity (nanomolar range) | Binds to GALR1 and GALR2 | [3] |
| SNAP 37889 | Non-peptide | GALR3 | High affinity (Ki = 17.44 nM for human GALR3) | Highly selective for GALR3 over GALR1 and GALR2 (Ki > 10,000 nM) |
Table 2: Summary of In Vivo Preclinical Studies for Alternative Galanin Receptor Antagonists
| Compound | Animal Model | Therapeutic Area | Key Findings | Source |
| M35 | Rat model of neuropathic pain | Pain | Blocked galanin-induced depression-like behavior. | [4] |
| M35 | Rat forced swim test | Depression | Attenuated allodynia. | |
| M40 | Rat shock probe defensive burying test | Anxiety | Attenuated anxiety-like behavior when injected into the lateral septum. | [5] |
| SNAP 37889 | Mouse model of alcohol and morphine self-administration | Addiction | Reduced consumption of ethanol, sucrose, and saccharin; decreased morphine self-administration. | |
| SNAP 37889 | Rat models of anxiety and depression | Anxiety/Depression | Showed anxiolytic and antidepressant-like effects in various behavioral models. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of novel compounds like this compound. Below are generalized protocols for key in vitro and in vivo assays relevant to the study of galanin receptor antagonists.
In Vitro Radioligand Binding Assay for GALR1
This protocol is a standard method to determine the binding affinity of a test compound for the GALR1 receptor.
1. Materials:
- Membrane preparations from cells expressing recombinant human or rat GALR1 (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [¹²⁵I]-porcine galanin.
- Test compound (this compound or alternatives) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
- Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Incubate the cell membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.
- For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of unlabeled galanin.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Models for Assessing Translational Potential
The selection of an appropriate in vivo model depends on the therapeutic indication being investigated. Based on the known functions of galanin, the following models are relevant for testing GALR1 antagonists like this compound.
-
Models of Anxiety: The elevated plus-maze, light-dark box test, and the shock-probe defensive burying test are commonly used to assess anxiolytic or anxiogenic effects of compounds.[5]
-
Models of Depression: The forced swim test and the tail suspension test are widely used to screen for antidepressant-like activity.[4]
-
Models of Epilepsy: Seizure models induced by pentylenetetrazol (PTZ) or maximal electroshock (MES) can be used to evaluate the anticonvulsant potential of galanin antagonists.
-
Models of Pain: Neuropathic pain models, such as the chronic constriction injury (CCI) model, are used to assess the analgesic effects of compounds.
Visualizing Pathways and Workflows
To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the galanin receptor signaling pathway and a general experimental workflow.
Caption: Simplified GALR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the translational potential of a galanin receptor antagonist.
Conclusion and Future Directions
This compound presents an interesting scaffold as a non-peptide, selective GALR1 antagonist. However, its translational potential is currently difficult to assess due to the lack of publicly available quantitative data. To move forward, it is imperative to:
-
Determine the in vitro potency and selectivity: Quantitative binding assays are required to establish the precise IC50 or Ki of this compound at GALR1 and to confirm its selectivity against GALR2 and GALR3.
-
Conduct in vivo proof-of-concept studies: Efficacy studies in relevant animal models of anxiety, depression, epilepsy, or pain are necessary to demonstrate a therapeutic effect.
-
Evaluate pharmacokinetic properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a drug candidate.
By following a systematic evaluation process and comparing its performance to existing galanin receptor modulators, the true translational potential of this compound can be elucidated. This guide provides the foundational framework for such an assessment.
References
- 1. A new fungal metabolite, this compound, with inhibitory activity in the galanin receptor GALR1 assay [agris.fao.org]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galanin (2-11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sch 202596
For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management
The proper disposal of any research chemical is paramount to ensuring laboratory safety and environmental protection. For novel or uncharacterized compounds such as Sch 202596, a cautious approach is mandatory. In the absence of a specific Safety Data Sheet (SDS), such compounds should be treated as potentially hazardous. This guide provides a procedural framework for the safe handling and disposal of this compound, based on established best practices for managing complex, chlorinated organic molecules in a laboratory setting.
I. Compound Identification and Hazard Assessment
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₂Cl₂O₁₂ | [1][2] |
| Molar Mass | 585.34 g·mol⁻¹ | [1][2] |
| Known Hazards | As a novel compound, specific hazards are not fully characterized. Treat as toxic and an environmental hazard. | [3] |
| Chemical Class | Chlorinated Organic Compound | [1][2] |
II. Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, appropriate personal protective equipment must be worn at all times to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A lab coat is required to protect skin and clothing.[4]
-
Ventilation: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[5]
III. Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process that requires careful segregation and documentation. Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.[2][6]
Step 1: Waste Identification and Segregation
-
This compound is a chlorinated organic compound. As such, it must not be mixed with non-halogenated organic waste.[5][7]
-
Designate a specific, compatible waste container for "Halogenated Organic Waste."[5] This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility, which for chlorinated compounds often involves high-temperature incineration.[7]
-
Never dispose of this compound down the drain or in general trash.[5][8]
Step 2: Waste Container Preparation and Labeling
-
Select a waste container that is in good condition, free of leaks, and chemically compatible with chlorinated organic compounds.[6][9]
-
The container must be clearly labeled with a hazardous waste tag as soon as the first amount of waste is added.[3][9]
-
The label must include:
-
The words "Hazardous Waste."[3]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard"). If unknown, state "Hazards Not Fully Known."[3]
-
The accumulation start date.[3]
-
The name of the principal investigator and the laboratory location.[3]
-
Step 3: Accumulation and Storage of Waste
-
Keep the hazardous waste container securely closed except when adding waste.[6][10]
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must have secondary containment, such as a plastic tub, to contain any potential leaks or spills.[3][6]
-
Ensure that the container is stored away from incompatible materials.[6][10]
Step 4: Arranging for Professional Disposal
-
Once the waste container is full, or if the research project is completed, arrange for pickup by your institution's EHS office or a licensed hazardous waste disposal service.[2][4]
-
Do not accumulate more than the regulated amount of hazardous waste in your laboratory (typically 55 gallons, but this can vary by jurisdiction).[9]
-
Provide all necessary documentation to the disposal service, including the completed hazardous waste tag.[3]
IV. Spill Management
In the event of a spill of this compound:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.
-
For small, manageable spills, ensure you are wearing appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a designated hazardous waste container, labeling it appropriately.
-
Clean the spill area thoroughly.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Sch 202596
Disclaimer: This document provides essential safety and logistical guidance for handling Sch 202596 based on general principles for novel research chemicals. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this substance must be treated as hazardous with unknown toxicological properties. A thorough, institution-specific risk assessment should be conducted by qualified personnel before any handling.
This compound is a fungal metabolite, a natural product derived from an Aspergillus species, that functions as a selective antagonist for the galanin receptor GAL-1.[1] Its molecular formula is C25H22Cl2O12.[1][2] Due to the lack of specific toxicity data, a cautious approach is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is a minimum requirement and should be adjusted based on the specific procedures and risk assessment.
| Protection Type | Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact with the compound. Double gloving is recommended for any direct handling. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant | To protect eyes from splashes or airborne particles of the compound.[3] |
| Body Protection | Laboratory coat | Fully buttoned, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or other ventilated enclosure | To be used whenever handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.[3] | |
| Additional Protection | Face shield | Recommended when there is a significant risk of splashes, such as during bulk handling or solution preparation.[3] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name ("this compound"), any known hazard warnings (e.g., "Caution: Substance of Unknown Toxicity"), and the date of receipt.
-
Storage: Store in a designated, well-ventilated, and secure area away from incompatible materials. The storage container should be kept tightly sealed in a cool, dry place.[3] For long-term stability, refer to the supplier's recommendation, which may include refrigeration or freezing.
2. Handling and Use:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[3]
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to prevent the generation of airborne dust.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the immediate area. For small spills, if trained to do so, use appropriate absorbent material, wear the recommended PPE, and clean the area. For large spills, evacuate the laboratory and follow institutional emergency procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
4. Disposal Plan:
-
Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, should be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
